molecular formula C11H14O4 B592914 2-Methyl-4-isobutyrylphloroglucinol

2-Methyl-4-isobutyrylphloroglucinol

Número de catálogo: B592914
Peso molecular: 210.23 g/mol
Clave InChI: VZGICEILONCHRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Methyl-4-isobutyrylphloroglucinol is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGICEILONCHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of 2-Methyl-4-isobutyrylphloroglucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol, with the IUPAC name 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylpropan-1-one, is a member of the acylphloroglucinol class of natural products. These compounds are characterized by a phloroglucinol (B13840) core acylated with a carbonyl-containing side chain. Acylphloroglucinols have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound and its close structural analogs. While direct evidence for the natural occurrence of this specific compound is limited in publicly accessible literature, this guide details promising plant genera, quantitative data for related compounds, and detailed experimental protocols for their isolation and characterization, which are directly applicable to the investigation of the target molecule.

Potential Natural Sources

Based on phytochemical studies of related acylphloroglucinols, the most promising plant families to investigate for the presence of this compound are Myrtaceae, Cannabaceae, and Asteraceae.

Myrtaceae Family: The Genus Melaleuca

The Myrtaceae family is a rich source of diverse phloroglucinol derivatives. Notably, research on the Australian tea tree, Melaleuca alternifolia, has led to the isolation of a structurally similar compound, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-one . This compound is a methoxy (B1213986) derivative of the target molecule, suggesting that the isobutyrylphloroglucinol scaffold with a methyl substitution is biosynthetically feasible within this genus.

Cannabaceae Family: The Genus Humulus

The hop plant, Humulus lupulus, is well-known for its production of a variety of secondary metabolites, including a range of acylphloroglucinols. While this compound has not been directly reported, its glucoside, 1-(2-Methylpropanoyl)phloroglucinol-glucopyranoside , has been isolated from hop extracts. The presence of the isobutyrylphloroglucinol core in a glycosylated form strongly indicates that the aglycone, or a methylated variant, may also be present in the plant.

Asteraceae Family: The Genus Helichrysum

The genus Helichrysum is a prolific producer of acylphloroglucinols with diverse structural modifications. Several species have been found to contain compounds with the isobutyrylphloroglucinol skeleton. For instance, from the flowers of Helichrysum gymnocomum, a prenylated derivative, 2-methyl-1-[2,4,6-trihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl]-1-propanone , has been isolated.[1] The presence of this and other complex acylphloroglucinols in Helichrysum species makes this genus a prime target for the discovery of this compound.

Quantitative Data of Related Acylphloroglucinols

The following table summarizes the quantitative data available for acylphloroglucinol derivatives that are structurally related to this compound. This data provides a baseline for the expected concentration of such compounds in plant tissues.

Compound NamePlant SourcePlant PartConcentration (mg/g dry weight)Analytical MethodReference
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-oneMelaleuca alternifoliaSeedling LeavesVaries with seedling ageLC-MS[2]
1-(2-Methylpropanoyl)phloroglucinol-glucopyranosideHumulus lupulusConesNot specifiedHPLC[3]
2-methyl-1-[2,4,6-trihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl]-1-propanoneHelichrysum gymnocomumFlowersNot specifiedNot specified[1]

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of acylphloroglucinols from the aforementioned plant sources. These protocols can be adapted for the targeted isolation of this compound.

Protocol 1: Isolation of Acylphloroglucinols from Melaleuca alternifolia Seedling Leaves

1. Plant Material and Extraction:

  • Collect fresh seedling leaves of Melaleuca alternifolia.

  • Air-dry the leaves in the dark at room temperature and then grind to a fine powder.

  • Macerate the powdered leaves in 95% ethanol (B145695) (1:10 w/v) at room temperature for 48 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

2. Fractionation:

  • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

  • Concentrate each fraction to dryness. The acylphloroglucinols are expected to be enriched in the ethyl acetate fraction.

3. Isolation by Preparative HPLC:

  • Subject the ethyl acetate fraction to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water (both containing 0.1% formic acid).

  • Gradient Program: Start with 30% methanol and increase to 100% methanol over 40 minutes.

  • Detection: UV detector at 280 nm.

  • Collect fractions based on the elution profile and concentrate to yield purified compounds.

4. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Isolation of Acylphloroglucinol Glycosides from Humulus lupulus Cones

1. Extraction:

  • Extract dried and powdered hop cones with 80% ethanol using sonication.

  • Filter and concentrate the extract under vacuum.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Dissolve the crude extract in water and apply to a C18 SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the acylphloroglucinol glycosides with methanol.

3. Preparative HPLC:

  • Further purify the methanol eluate using preparative HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV at 290 nm.

  • Collect and concentrate the fractions corresponding to the target compounds.

4. Aglycone Preparation (Optional):

  • To obtain the aglycone (de-glycosylated form), hydrolyze the purified glycoside with an acid (e.g., 2M HCl) at 90°C for 2 hours.

  • Extract the reaction mixture with ethyl acetate, and purify the aglycone by HPLC.

Signaling Pathways and Biosynthesis

The biosynthesis of acylphloroglucinols proceeds via the polyketide pathway. The general biosynthetic scheme involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by intramolecular cyclization and aromatization to form the phloroglucinol ring. Subsequent modifications, such as methylation and acylation, lead to the diverse array of acylphloroglucinols found in nature.

General Biosynthetic Pathway of Acylphloroglucinols

Biosynthesis MalonylCoA 3 x Malonyl-CoA PKS Type III Polyketide Synthase (PKS) MalonylCoA->PKS AcylCoA Acyl-CoA (e.g., Isobutyryl-CoA) AcylCoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Acylphloroglucinol Acylphloroglucinol Backbone Cyclization->Acylphloroglucinol Methyltransferase Methyltransferase (SAM) Acylphloroglucinol->Methyltransferase TargetCompound 2-Methyl-4-isobutyryl- phloroglucinol Methyltransferase->TargetCompound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Identification

Workflow PlantMaterial Plant Material (e.g., Leaves, Flowers) Extraction Extraction (e.g., Ethanol Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., L-L Partitioning) CrudeExtract->Fractionation EnrichedFraction Enriched Fraction (e.g., Ethyl Acetate) Fractionation->EnrichedFraction Purification Purification (Preparative HPLC) EnrichedFraction->Purification PureCompound Pure Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation FinalStructure 2-Methyl-4-isobutyryl- phloroglucinol StructureElucidation->FinalStructure

Caption: General workflow for the isolation and identification of acylphloroglucinols.

Conclusion

While this compound has not been definitively isolated and characterized from a natural source to date, substantial evidence points towards the Myrtaceae, Cannabaceae, and Asteraceae families as highly promising sources. The presence of structurally related acylphloroglucinols in genera such as Melaleuca, Humulus, and Helichrysum provides a strong rationale for targeted phytochemical investigations. The experimental protocols and biosynthetic insights provided in this guide offer a robust framework for researchers to pursue the discovery, isolation, and characterization of this and other novel acylphloroglucinols with potential applications in drug development.

References

Biosynthesis of 2-Methyl-4-isobutyrylphloroglucinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-Methyl-4-isobutyrylphloroglucinol, a significant acylphloroglucinol derivative found in various plant species, notably in the genus Hypericum. Acylphloroglucinols are a class of plant secondary metabolites with a wide range of biological activities, making them of considerable interest for pharmaceutical research and development. This document details the enzymatic steps, precursor molecules, and key intermediates involved in the formation of this compound. It includes a proposed biosynthetic pathway based on current scientific literature, detailed experimental protocols for the analysis of pathway components, and quantitative data on related compounds. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Acylphloroglucinols are a diverse group of natural products characterized by a phloroglucinol (B13840) core acylated with one or more alkyl chains. This compound is a specific member of this family, and its biosynthesis is of interest due to the potential biological activities associated with its structural motifs. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic networks in plants that produce these compounds and for enabling their biotechnological production. This guide synthesizes the current knowledge on the formation of the phlorisobutyrophenone (B1231217) backbone and its subsequent modification to yield the final product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism and culminating in the formation of the final specialized metabolite. The pathway can be broadly divided into three key stages:

  • Formation of the Isobutyryl-CoA Starter Unit: The biosynthesis is initiated with the formation of isobutyryl-CoA, which serves as the starter molecule for the subsequent polyketide synthesis. Isobutyryl-CoA is derived from the catabolism of the branched-chain amino acid, L-valine.[1][2][3] This conversion involves a series of enzymatic steps common to amino acid degradation pathways in plants.[3][4][5][6]

  • Synthesis of the Phlorisobutyrophenone Core: The core of the molecule is assembled by a type III polyketide synthase (PKS). Specifically, an isobutyrophenone (B147066) synthase (BUS) catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[1][2][7][8][9] This reaction involves a series of decarboxylative Claisen condensations, followed by an intramolecular cyclization and aromatization to yield phlorisobutyrophenone (4-isobutyrylphloroglucinol).

  • Methylation of the Phloroglucinol Ring: The final step in the proposed pathway is the methylation of the phlorisobutyrophenone intermediate. A phloroglucinol O-methyltransferase (POMT) is hypothesized to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C2 position of the phloroglucinol ring, resulting in the formation of this compound. While a specific POMT for this reaction has not yet been characterized, the existence of plant O-methyltransferases that act on phloroglucinol and other phenolics is well-documented.[4][10]

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_Pathway cluster_valine_catabolism Valine Catabolism cluster_polyketide_synthesis Polyketide Synthesis cluster_methylation Methylation L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Branched-chain aminotransferase Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA Branched-chain alpha-keto acid dehydrogenase complex Phlorisobutyrophenone Phlorisobutyrophenone Isobutyryl-CoA->Phlorisobutyrophenone Isobutyrophenone Synthase (BUS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Phlorisobutyrophenone 3 molecules This compound This compound Phlorisobutyrophenone->this compound Phloroglucinol O-Methyltransferase (POMT) SAM S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAM->SAH Experimental_Workflow cluster_metabolite_analysis Metabolite Analysis cluster_enzyme_characterization Enzyme Characterization Plant_Tissue Plant Tissue Collection (e.g., Hypericum sp.) Extraction Metabolite Extraction (Methanol) Plant_Tissue->Extraction HPLC_UV HPLC-UV Analysis (Quantification) Extraction->HPLC_UV LC_MS LC-MS/MS Analysis (Structural Confirmation) Extraction->LC_MS Enzyme_Assay In Vitro Enzyme Assay HPLC_UV->Enzyme_Assay Inform Enzyme Substrate Choice Gene_Identification Candidate Gene Identification (e.g., BUS, POMT) Cloning_Expression Gene Cloning and Recombinant Protein Expression Gene_Identification->Cloning_Expression Purification Protein Purification (IMAC) Cloning_Expression->Purification Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

References

An In-depth Technical Guide to the Biological Activities of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-isobutyrylphloroglucinol, a member of the phloroglucinol (B13840) derivative family, is a phenolic compound with potential biological activities. While direct and extensive research on this specific molecule is limited, the known bioactivities of structurally similar phloroglucinol derivatives, particularly their anti-inflammatory and antioxidant properties, provide a strong foundation for predicting its therapeutic potential. This document summarizes the available, albeit inferred, biological activities of this compound, details relevant experimental protocols based on studies of related compounds, and visualizes potential signaling pathways.

Introduction

Phloroglucinols are a class of naturally occurring phenolic compounds found in various plants, algae, and bacteria. They are characterized by a 1,3,5-trihydroxybenzene ring. Acylated phloroglucinols, in particular, have garnered significant interest in the scientific community due to their diverse pharmacological effects. This compound, with its characteristic methyl and isobutyryl substitutions on the phloroglucinol core, is poised to share in these activities. This guide aims to provide a comprehensive overview of its likely biological functions to support further research and drug development efforts.

Predicted Biological Activities

Based on the activities of analogous compounds, this compound is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

Phloroglucinol derivatives have demonstrated significant anti-inflammatory effects. This activity is largely attributed to their ability to modulate key inflammatory pathways. For instance, synthetic diacylphloroglucinol derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to downregulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[1][2]

Antioxidant Activity

The phenolic hydroxyl groups on the phloroglucinol ring are potent hydrogen donors, which allows them to effectively scavenge free radicals and reactive oxygen species (ROS). This antioxidant capacity helps to mitigate oxidative stress, a key contributor to a wide range of chronic diseases. Studies on various phloroglucinol derivatives have consistently demonstrated their ability to scavenge DPPH radicals, superoxide (B77818) radicals, and inhibit lipid peroxidation.

Quantitative Data from Structurally Related Compounds

Table 1: Anti-inflammatory Activity of Diacylphloroglucinol Derivatives [1][2]

CompoundTargetIC50 (µM)
Diacylphloroglucinol derivative 1iNOS Inhibition19.0
Diacylphloroglucinol derivative 2NF-κB Inhibition34.0

Table 2: Antioxidant Activity of Phloroglucinol Derivatives

CompoundAssayIC50 (µM)
Phloroglucinol derivative ADPPH Radical Scavenging~50-100
Phloroglucinol derivative BSuperoxide Radical Scavenging~50-70
Phloroglucinol derivative CLipid Peroxidation Inhibition~10-20

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activities of phloroglucinol derivatives. These protocols can be adapted for the investigation of this compound.

Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

This assay measures the inhibition of NF-κB activation using a reporter gene system.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293T/NF-κB-Luc).

  • Treatment and Stimulation: Cells are pre-treated with the test compound for 1 hour followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated, and the IC50 value is determined.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system.

  • Reaction System: The reaction mixture contains the test compound, NADH, NBT, and phenazine methosulfate in a buffer solution.

  • Incubation: The reaction is initiated by the addition of phenazine methosulfate and incubated at room temperature.

  • Absorbance Measurement: The absorbance is measured at 560 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Visualizations of Signaling Pathways and Workflows

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene Compound This compound Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the general workflow for screening the anti-inflammatory activity of a compound in vitro.

G start Start cell_culture Culture Macrophage Cells (e.g., RAW 264.7) start->cell_culture treatment Pre-treat cells with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay Measure NO Production (Griess Assay) supernatant->no_assay cytokine_assay Measure Cytokine Levels (ELISA) supernatant->cytokine_assay western_blot Analyze Protein Expression (iNOS, COX-2, p-IκBα) by Western Blot cell_lysate->western_blot end End no_assay->end cytokine_assay->end western_blot->end

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in publicly available literature, the extensive research on structurally similar phloroglucinol derivatives strongly suggests its potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols and visualized signaling pathways offer a solid framework for initiating research into this promising compound. Further investigation is warranted to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy, which could pave the way for its development as a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

The Anti-inflammatory Potential of 2-Methyl-4-isobutyrylphloroglucinol: A Review of a Promising but Understudied Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of natural products, represents a molecule of interest for its potential anti-inflammatory properties. While the broader class of phloroglucinol (B13840) derivatives has demonstrated significant bioactivity, including the inhibition of key inflammatory mediators, specific and in-depth research into this compound remains notably limited. This technical guide synthesizes the available, albeit scarce, information on this compound and extrapolates potential mechanisms of action based on related structures. The urgent need for further investigation into its therapeutic promise is highlighted, alongside proposed experimental frameworks to elucidate its anti-inflammatory profile.

Introduction

Phloroglucinol and its derivatives are a class of phenolic compounds found in various natural sources, including plants and marine algae. They are recognized for a wide array of biological activities, such as antioxidant, antimicrobial, and anti-inflammatory effects. The anti-inflammatory capacity of these compounds is of particular interest in the development of novel therapeutics for a range of inflammatory conditions. This guide focuses on a specific, less-characterized derivative, this compound.

Current State of Research

A study on the synthesis and anti-inflammatory activities of various phloroglucinol derivatives evaluated their ability to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1] While not explicitly identifying this compound, a diacylphloroglucinol compound (compound 2 in the study) demonstrated inhibitory activity against both iNOS and NF-κB, with IC50 values of 19.0 µM and 34.0 µM, respectively.[1] These inflammatory mediators are critical targets in anti-inflammatory drug discovery.

Putative Mechanisms of Anti-inflammatory Action

Based on the known mechanisms of other phloroglucinol derivatives and related natural anti-inflammatory compounds, the following signaling pathways are proposed as potential targets for this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2).[2][3][4][5] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway via Toll-like receptor 4 (TLR4).[2][6][7][8][9][10]

A proposed mechanism for this compound would involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent gene transcription.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Compound This compound Compound->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activation Compound This compound Compound->MAPKK Inhibition InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes Induction Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound This compound RAW2647 RAW 264.7 Macrophages + LPS Compound->RAW2647 PawEdema Carrageenan-Induced Paw Edema (Rodent) Compound->PawEdema LPS_invivo LPS-Induced Systemic Inflammation (Mouse) Compound->LPS_invivo Griess Griess Assay (NO) RAW2647->Griess ELISA_invitro ELISA (Cytokines) RAW2647->ELISA_invitro qPCR RT-qPCR (Gene Expression) RAW2647->qPCR Western Western Blot (Signaling Proteins) RAW2647->Western Plethysmometry Plethysmometry PawEdema->Plethysmometry ELISA_invivo Serum Cytokine ELISA LPS_invivo->ELISA_invivo

References

A Technical Guide to the Isolation, Discovery, and Evaluation of Novel Acylated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies involved in the discovery of novel acylated phloroglucinols, a diverse class of natural products with significant therapeutic potential. From initial extraction from natural sources to detailed structural elucidation and bioactivity screening, this document outlines the critical experimental protocols and data interpretation required for advancing these compounds from discovery to potential drug leads.

Isolation and Purification of Acylated Phloroglucinols

The initial step in the discovery process involves the extraction and isolation of acylated phloroglucinols from their natural sources, which commonly include plants of the Hypericum and Helichrysum genera.[1][2] A generalized workflow for this process is outlined below.

Experimental Protocol: Sequential Extraction and Chromatographic Purification

This protocol describes a typical procedure for isolating compounds from plant material.

I. Plant Material Preparation:

  • Obtain and dry the plant material (e.g., aerial parts, roots).

  • Grind the dried material into a fine powder to increase the surface area for extraction.[3]

II. Sequential Solvent Extraction:

  • Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is acetone (B3395972) followed by methanol.[3]

  • For each solvent, allow the material to soak for a prolonged period (e.g., overnight) to ensure thorough extraction.[3]

  • Filter the mixture and collect the solvent extract.

  • Concentrate the extracts in vacuo using a rotary evaporator to yield crude extracts.[3]

III. Chromatographic Purification:

  • Subject the crude extracts to column chromatography for initial fractionation. Silica gel is a commonly used stationary phase.[4]

  • Monitor the separation process using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.[4]

  • Pool the relevant fractions and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.[4]

G cluster_extraction Extraction cluster_purification Purification start Dried & Powdered Plant Material extract_acetone Sequential Extraction (e.g., Acetone) start->extract_acetone extract_methanol Sequential Extraction (e.g., Methanol) extract_acetone->extract_methanol concentrate Concentration in vacuo extract_methanol->concentrate crude_extract Crude Extract concentrate->crude_extract column_chroma Column Chromatography (e.g., Silica Gel) crude_extract->column_chroma tlc Fraction Monitoring (TLC) column_chroma->tlc hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc end Isolated Novel Acylated Phloroglucinol (B13840) hplc->end

Caption: Workflow for the isolation and purification of acylated phloroglucinols.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic and analytical techniques.

  • High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for determining the carbon-hydrogen framework. Techniques include 1H NMR, 13C NMR, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC, NOESY).[2][5][6][7] NOESY experiments are particularly crucial for assigning relative stereochemistry.[7]

  • Mass Spectrometry (MS) : MS provides the molecular weight and elemental formula of the new compound.[2][7]

  • Single-Crystal X-ray Diffraction : When suitable crystals can be grown, X-ray diffraction provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.[1][4]

  • Electronic Circular Dichroism (ECD) : In the absence of a crystal structure, the comparison of experimental and calculated ECD spectra is a powerful method to establish the absolute configuration of chiral molecules.[1]

  • NMR Fingerprinting : This diagnostic tool is valuable for analyzing complex natural products and identifying incorrectly assigned structures by comparing NMR data against established databases for specific structural classes.[8]

G cluster_stereo Stereochemistry Determination start Isolated Pure Compound ms Mass Spectrometry (Molecular Formula) start->ms nmr NMR Spectroscopy (1H, 13C, 2D) (Connectivity) start->nmr xray Single-Crystal X-ray (Absolute Stereochemistry) start->xray If crystal ecd ECD Spectroscopy (Absolute Stereochemistry) start->ecd If no crystal noesy NOESY (Relative Stereochemistry) nmr->noesy elucidated Elucidated Structure of Novel Compound noesy->elucidated xray->elucidated ecd->elucidated

Caption: General workflow for the structural elucidation of a novel compound.

Bioactivity Screening and Pharmacological Potential

Newly discovered acylated phloroglucinols are evaluated for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[9]

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from studies on various acylated phloroglucinols.

Table 1: Anti-inflammatory and Cytotoxic Activities of Acylated Phloroglucinols

Compound Class Target/Cell Line Bioactivity IC50 Value (µM) Reference
Diacylphloroglucinol iNOS Inhibition Anti-inflammatory 19.0 [10][11]
Diacylphloroglucinol NF-κB Inhibition Anti-inflammatory 34.0 [10][11]
Alkylated Acylphloroglucinol iNOS Inhibition Anti-inflammatory 19.5 [10][11]
Alkylated Acylphloroglucinol NF-κB Inhibition Anti-inflammatory 37.5 [10][11]
Polycyclic Polyprenylated SUDHL-4 Cancer Cells Cytotoxic 5.74 - 19.82 [1]

| Polycyclic Polyprenylated | HL60 Cancer Cells | Cytotoxic | 5.74 - 19.82 |[1] |

Table 2: Antimicrobial Activity of a Novel Acylated Phloroglucinol

Organism Type Minimum Inhibitory Concentration (µg/mL) Reference
Bacillus cereus Bacterium 0.5 [2]
Bacillus pumilus Bacterium 0.5 [2]
Bacillus subtilis Bacterium 0.5 [2]
Staphylococcus aureus Bacterium 5.0 [2]
Aspergillus flavus Fungus 1.0 [2]
Aspergillus niger Fungus 1.0 [2]

| Cladosporium sphaerospermum | Fungus | 0.5 |[2] |

Experimental Protocol: iNOS Inhibition Assay

This protocol details a common method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of inducible nitric oxide synthase (iNOS).[10]

  • Cell Culture : Culture mouse macrophages (e.g., RAW 264.7) in RPMI medium supplemented with 10% bovine calf serum. Seed cells in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment : Dilute the test compounds in serum-free medium and add them to the cells. Incubate for 30 minutes.[10]

  • Inflammatory Stimulation : Add lipopolysaccharide (LPS) at a concentration of 5 µg/mL to induce an inflammatory response and iNOS expression. Incubate for an additional 24 hours.[10]

  • Nitrite Measurement : Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis : Calculate the percentage of iNOS inhibition relative to an untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of iNOS activity.

Mechanisms of Action and Signaling Pathways

Understanding how novel compounds exert their biological effects is crucial for drug development. Studies have shown that acylated phloroglucinols can modulate key cellular signaling pathways.

  • Anti-inflammatory Action via NF-κB Inhibition : Several acylated phloroglucinols exhibit potent anti-inflammatory activity by inhibiting the nuclear translocation of NF-κB p65.[1] This prevents the transcription of pro-inflammatory cytokines and mediators like iNOS.[1][10]

  • Modulation of mTOR and ERK Pathways : Multiplexed activity profiling has identified synthetic acylphloroglucinol scaffolds that suppress pS6 (Ser235/236), a key marker for the activation of the mTOR and ERK signaling pathways, which are often dysregulated in cancer.[9][12][13]

  • Neuroprotection via Immune Cell Modulation : In models of multiple sclerosis, a novel phloroglucinol derivative was shown to provide neuroprotection by reducing the population of Th1 and Th17 cells and inhibiting their infiltration into the central nervous system.[14]

G cluster_nuc Inside Nucleus lps Inflammatory Stimulus (e.g., LPS) complex IκBα / NF-κB p65 (Inactive Complex in Cytoplasm) lps->complex induces IκBα degradation ikb IκBα nfkb_p65 NF-κB p65 nfkb_nuc NF-κB p65 nfkb_p65->nfkb_nuc translocation complex->nfkb_p65 releases phloro Acylated Phloroglucinol phloro->nfkb_nuc Inhibits Nuclear Translocation nucleus Nucleus dna DNA Binding nfkb_nuc->dna genes Transcription of Pro-inflammatory Genes (iNOS, Cytokines) dna->genes

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

In-Silico Prediction of 2-Methyl-4-isobutyrylphloroglucinol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The exploration of natural compounds for novel therapeutic agents is a cornerstone of modern drug discovery. Phloroglucinol (B13840) and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive in-silico analysis of a specific derivative, 2-Methyl-4-isobutyrylphloroglucinol, to predict its potential bioactivity, focusing on its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the computational evaluation of small molecules and their subsequent experimental validation.

Introduction to this compound

This compound is a natural phenolic compound found in various plant species.[1] Belonging to the acylphloroglucinol class, its structure suggests potential for a range of biological activities, a characteristic shared by many phloroglucinol derivatives which are known to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Given the established anti-inflammatory effects of similar compounds, this guide will focus on the in-silico prediction of this compound's ability to modulate key inflammatory pathways, specifically targeting inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylpropan-1-onePubChem
Molecular Formula C11H14O4PubChem
Molecular Weight 210.23 g/mol PubChem
CAS Number 69480-03-1Internal Database
Canonical SMILES CC(C)C(=O)C1=C(C(=C(C=C1O)O)C)OPubChem
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

In-Silico Bioactivity Prediction: Methodologies

A multi-faceted in-silico approach was employed to predict the bioactivity of this compound. This involved an initial assessment of its drug-like properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, followed by molecular docking studies to investigate its potential interactions with key protein targets in inflammatory pathways.

ADMET and Physicochemical Property Prediction

The ADMET profile and physicochemical properties of this compound were predicted using the SwissADME web server. These predictions are crucial in the early stages of drug discovery to assess the potential pharmacokinetic and safety profile of a compound.

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: The canonical SMILES string of this compound (CC(C)C(=O)C1=C(C(=C(C=C1O)O)C)O) was submitted to the SwissADME web server.

  • Execution: The prediction was run with default parameters.

  • Data Collection: The output data for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry was collected and tabulated.

Data Presentation: Predicted ADMET and Physicochemical Properties

Table 2: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueInterpretation
Molecular Weight 210.23 g/mol Compliant with Lipinski's rule (<500)
LogP (iLOGP) 1.84Optimal lipophilicity for drug absorption
LogS (ESOL) -2.77Soluble
H-bond Acceptors 4Compliant with Lipinski's rule (≤10)
H-bond Donors 3Compliant with Lipinski's rule (≤5)
Rotatable Bonds 2Good oral bioavailability expected
Topological Polar Surface Area 77.76 ŲGood cell permeability expected
Lipinski's Rule Violations 0High drug-likeness

Table 3: Predicted Pharmacokinetic Properties

ParameterPredictionInterpretation
GI Absorption HighLikely to be well absorbed from the gut
BBB Permeant NoUnlikely to cross the blood-brain barrier
P-gp Substrate NoNot susceptible to efflux by P-glycoprotein
CYP1A2 Inhibitor YesPotential for drug-drug interactions
CYP2C19 Inhibitor YesPotential for drug-drug interactions
CYP2C9 Inhibitor YesPotential for drug-drug interactions
CYP2D6 Inhibitor NoLow potential for drug-drug interactions
CYP3A4 Inhibitor YesPotential for drug-drug interactions
Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction patterns of this compound with two key anti-inflammatory targets: inducible nitric oxide synthase (iNOS) and the p50/p65 heterodimer of NF-κB. AutoDock Vina was selected for this purpose due to its accuracy and computational efficiency.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • The 3D structure of this compound was obtained in SDF format.

    • The structure was converted to the PDBQT format using AutoDock Tools, with the automatic detection of the torsional root and rotatable bonds.

  • Protein Preparation:

    • The crystal structures of human inducible nitric oxide synthase (PDB ID: 2NSI) and the NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1VKX) were downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands were removed.

    • Polar hydrogens and Gasteiger charges were added to the protein structures using AutoDock Tools.

    • The prepared protein structures were saved in the PDBQT format.

  • Grid Box Definition:

    • For iNOS (2NSI), the grid box was centered on the active site, defined by the position of the heme cofactor.

    • For NF-κB (1VKX), the grid box was centered on the interface between the p50 and p65 subunits and the DNA.

    • The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å to encompass the entire binding pocket.

  • Docking Simulation:

    • AutoDock Vina was used to perform the docking with an exhaustiveness of 8.

    • The top 10 binding poses for the ligand with each protein were generated and ranked based on their binding affinity (kcal/mol).

  • Analysis:

    • The binding poses and interactions were visualized and analyzed using PyMOL.

Data Presentation: Molecular Docking Results

Table 4: Predicted Binding Affinities of this compound

Protein TargetPDB IDBest Binding Affinity (kcal/mol)Key Interacting Residues
Inducible Nitric Oxide Synthase (iNOS) 2NSI-7.2Gln257, Trp366, Tyr367
NF-κB (p50/p65 heterodimer) 1VKX-6.8Arg57(p65), Lys147(p50), Glu61(p65)

Predicted Bioactivities and Signaling Pathways

Based on the in-silico analysis, this compound is predicted to exhibit anti-inflammatory activity. The favorable ADMET profile suggests good drug-like properties. The molecular docking results indicate that the compound can bind to the active sites of both iNOS and NF-κB with significant affinity, suggesting a potential dual inhibitory mechanism.

  • Inhibition of iNOS: By binding to the active site of iNOS, this compound may interfere with the synthesis of nitric oxide (NO), a key pro-inflammatory mediator.

  • Inhibition of NF-κB: The predicted interaction with the NF-κB p50/p65 heterodimer suggests that the compound could disrupt its binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response cluster_4 Predicted Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB (p50/p65) NFkB_complex->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to iNOS_gene iNOS Gene nucleus->iNOS_gene Binds to promoter of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces inflammation Inflammation NO->inflammation inhibitor This compound inhibitor->NFkB_active Inhibits DNA binding inhibitor->iNOS_protein Inhibits activity

Caption: Predicted Anti-inflammatory Signaling Pathway Inhibition.

Experimental Validation Protocols

To validate the in-silico predictions, the following in-vitro experimental protocols are proposed.

In-Vitro iNOS Inhibition Assay

This assay will determine the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • 50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid, followed by a 10-minute incubation.

    • 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) is added, and the mixture is incubated for another 10 minutes.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed inhibition is not due to cytotoxicity.

G start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for In-Vitro iNOS Inhibition Assay.

NF-κB Reporter Assay

This assay will assess the ability of this compound to inhibit NF-κB activation in a HEK293 cell line stably transfected with an NF-κB-responsive luciferase reporter gene.

Experimental Protocol:

  • Cell Culture: HEK293-NF-κB-luc cells are maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B).

  • Cell Seeding: Cells are seeded into a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well and incubated overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for 1 hour.

  • Stimulation: NF-κB activation is induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

  • Luciferase Assay:

    • The culture medium is removed, and a luciferase assay reagent is added to each well.

    • The plate is incubated at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction.

    • Luminescence is measured using a microplate luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined.

G start Start culture Culture HEK293-NF-κB-luc Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Compound seed->treat stimulate Stimulate with TNF-α treat->stimulate incubate Incubate for 6 hours stimulate->incubate luciferase Perform Luciferase Assay incubate->luciferase measure Measure Luminescence luciferase->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for NF-κB Reporter Assay.

Conclusion

This in-depth technical guide outlines a systematic in-silico approach to predict the bioactivity of this compound. The computational analyses, including ADMET profiling and molecular docking, strongly suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The predicted dual inhibition of iNOS and NF-κB provides a compelling hypothesis for its mechanism of action. The detailed experimental protocols provided herein offer a clear path for the validation of these in-silico findings. This integrated approach of computational prediction followed by experimental verification is a powerful strategy in the efficient discovery and development of novel therapeutic compounds from natural sources.

References

A Comprehensive Review of 2-Methyl-4-isobutyrylphloroglucinol: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol is a phenolic compound belonging to the acylphloroglucinol class, a group of natural and synthetic molecules known for their diverse biological activities. Acylphloroglucinols are derivatives of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and are characterized by the presence of one or more acyl groups attached to the aromatic ring. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive literature review of the research conducted on this compound and related derivatives, with a focus on its synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound and Derivatives

The synthesis of acylphloroglucinols, including this compound, typically involves the Friedel-Crafts acylation of a phloroglucinol core. Variations in reaction conditions and starting materials allow for the production of a diverse range of derivatives.

A common synthetic route involves the reaction of phloroglucinol with an appropriate acyl chloride, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically carried out in a suitable solvent, such as nitrobenzene.

Experimental Protocol: General Synthesis of Acylphloroglucinols

A representative synthetic protocol for a related diacylphloroglucinol is as follows:

  • To a solution of phloroglucinol in nitrobenzene, aluminum chloride (AlCl₃) is added, and the mixture is stirred at room temperature.

  • Isobutyryl chloride is then added, and the reaction mixture is heated.

  • After completion of the reaction, the mixture is cooled and treated with a solution of sodium hydroxide.

  • The product is then extracted and purified using chromatographic techniques.[1]

This general methodology can be adapted to synthesize this compound by using 2-methylphloroglucinol (B121552) as the starting material.

Biological Activities and Mechanisms of Action

Research into the biological effects of this compound and its analogs has revealed significant potential in several key therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).

Inhibition of iNOS and NF-κB:

Experimental Protocol: iNOS Inhibition Assay

  • Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for adherence.

  • Treatment: The cells are treated with various concentrations of the test compound.

  • Stimulation: After a pre-incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce iNOS expression.

  • Nitrite (B80452) Measurement: The concentration of nitric oxide (NO), a product of iNOS activity, is determined by measuring the level of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in treated cells to untreated controls, and the IC₅₀ value is determined.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Transfection: A suitable cell line (e.g., human chondrosarcoma cells SW1353) is transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Cell Seeding: The transfected cells are seeded in 96-well plates.

  • Treatment: Cells are treated with different concentrations of the test compound.

  • Stimulation: NF-κB activation is induced by adding a stimulating agent such as phorbol (B1677699) myristate acetate (B1210297) (PMA).

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luciferase assay kit.

  • Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells, and the IC₅₀ value is determined.[2]

Signaling Pathway: NF-κB Inhibition

Neuroprotection Assay Workflow Figure 3: Workflow for Assessing Neuroprotective Activity Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Pre-treatment Pre-treat with This compound Cell_Culture->Pre-treatment Induce_Injury Induce Neuronal Injury (e.g., with H₂O₂) Pre-treatment->Induce_Injury Incubation Incubate for a Defined Period Induce_Injury->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine EC₅₀ Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Synthesis of 2-Methyl-4-isobutyrylphloroglucinol via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-isobutyrylphloroglucinol, a naturally occurring acylphloroglucinol derivative. The synthesis is achieved through a Friedel-Crafts acylation of 2-methylphloroglucinol (B121552) with isobutyryl chloride, catalyzed by a Lewis acid. Acylphloroglucinols are a class of compounds with diverse biological activities, making their synthesis a subject of interest in medicinal chemistry and drug development.

Introduction

This compound is a phenolic compound found in various plant species, notably within the genus Hypericum. Members of this class of natural products have garnered significant attention for their potential therapeutic properties. The Friedel-Crafts acylation provides a classical yet effective method for the targeted synthesis of such acylphloroglucinols, allowing for the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic substrates.

The protocol herein describes the acylation of 2-methylphloroglucinol at the C4 position, leveraging the directing effects of the hydroxyl and methyl substituents on the phloroglucinol (B13840) ring. Careful control of reaction conditions is crucial to favor mono-acylation and achieve a good yield of the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

G cluster_0 Friedel-Crafts Acylation 2-Methylphloroglucinol 2-Methylphloroglucinol Intermediate Intermediate 2-Methylphloroglucinol->Intermediate + Isobutyryl Chloride + AlCl3 This compound This compound Intermediate->this compound Workup

Caption: General scheme of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methylphloroglucinol≥98%Commercially Available
Isobutyryl chloride≥98%Commercially Available
Anhydrous Aluminum Chloride (AlCl₃)≥99%Commercially Available
Dichloromethane (B109758) (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Nitromethane (B149229) (CH₃NO₂)≥96%Commercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Ethyl acetate (B1210297)ACS GradeCommercially Available
Hexane (B92381)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend 2-methylphloroglucinol (10.0 g, 70.4 mmol) and anhydrous aluminum chloride (23.5 g, 176 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Nitromethane: To the stirred suspension, add nitromethane (10.8 mL, 200 mmol) dropwise at room temperature. An exotherm may be observed.

  • Addition of Acylating Agent: After the addition of nitromethane is complete, add isobutyryl chloride (8.2 mL, 77.4 mmol) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Workup: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (100 mL). This step is highly exothermic and will generate HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_workflow Experimental Workflow A Reactant Mixing (2-Methylphloroglucinol, AlCl₃, CH₂Cl₂) B Addition of Nitromethane A->B C Addition of Isobutyryl Chloride B->C D Reflux (2-4 hours) C->D E Reaction Quenching (HCl) D->E F Extraction with Dichloromethane E->F G Washing and Drying F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Expected Product Characteristics
PropertyExpected Value
Appearance Pale yellow solid or oil
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Melting Point Not consistently reported, may be a low melting solid or an oil
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water.
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound. These are compiled from typical values for acylphloroglucinol structures.

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 12.5-13.5 (s, 2H, -OH), 5.9-6.1 (s, 1H, Ar-H), 3.5-3.8 (sept, 1H, -CH(CH₃)₂), 2.1-2.3 (s, 3H, Ar-CH₃), 1.1-1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~205 (C=O), ~160-165 (Ar-C-OH), ~105 (Ar-C), ~95 (Ar-CH), ~35 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂), ~10 (Ar-CH₃)
FT-IR (KBr) ν (cm⁻¹): 3400-3200 (br, O-H), 2970-2870 (C-H), 1640-1620 (C=O, conjugated), 1600-1580 (C=C, aromatic), 1450-1350 (C-H bend), 1250-1150 (C-O)
Mass Spectrometry (ESI-MS) m/z: 211.09 [M+H]⁺, 209.08 [M-H]⁻

Signaling Pathways and Logical Relationships

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion, followed by the electrophilic attack on the electron-rich phloroglucinol ring.

G cluster_mechanism Reaction Mechanism A Isobutyryl Chloride + AlCl₃ B Acylium Ion Formation [ (CH₃)₂CHCO⁺ ] A->B C Electrophilic Attack on 2-Methylphloroglucinol Ring B->C D Sigma Complex (Carbocation Intermediate) C->D E Deprotonation D->E F Product Formation (this compound) E->F

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Conclusion

The Friedel-Crafts acylation is a robust and scalable method for the synthesis of this compound. The provided protocol offers a detailed guide for researchers in the fields of synthetic chemistry, natural product chemistry, and drug discovery. The successful synthesis and characterization of this and related acylphloroglucinols will enable further investigation into their biological activities and potential therapeutic applications. Careful execution of the experimental procedure and purification are key to obtaining a high-purity product. The presented data should serve as a benchmark for the characterization of the synthesized compound.

Application Notes and Protocols for the Extraction of 2-Methyl-4-isobutyrylphloroglucinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, step-by-step protocol for the extraction and purification of 2-Methyl-4-isobutyrylphloroglucinol, a member of the phloroglucinol (B13840) derivative family, from plant sources. This document outlines methodologies for sample preparation, extraction, purification, and analysis, supported by comparative data and a visual workflow.

Introduction

Phloroglucinols and their derivatives are a class of phenolic compounds found in various plant species and brown algae, known for their wide range of biological activities. This compound is a specific acylphloroglucinol derivative of interest for its potential therapeutic properties. The effective isolation of this compound is a critical first step in its pharmacological evaluation and potential drug development. This document provides a generalized yet detailed protocol based on established methods for extracting similar phloroglucinol derivatives. The presented protocol can be adapted and optimized for specific plant matrices.

Comparative Data on Phloroglucinol Derivative Extraction

The following table summarizes quantitative data from various studies on the extraction of phloroglucinols and related compounds, offering a comparative perspective on different methodologies and their efficiencies.

Compound/ClassSource MaterialExtraction MethodKey ParametersYield/Purity/RecoveryReference
PhlorotanninsSargassum fusiformeSolvent Extraction30% ethanol-water, 1:5 solid/liquid ratio, 25°C, 30 minEthyl acetate (B1210297) fraction: 88.48 ± 0.30 mg PGE/100 mg extract[1]
Phloroglucinol DerivativesAgrimonia pilosaCounter-Current ChromatographyNon-aqueous two-phase solvent systemsHigh purity (>95%) from 371.0 mg crude extract[2]
PhloroglucinolSynthetic PrecursorAcid Hydrolysis & Solvent ExtractionRoom temp, 24-48 hr stirring, diethyl ether extractionYield: >80%, Purity: >90%[3]
Dimeric AcylphloroglucinolsHypericum speciesSupercritical Fluid Extraction (SC-CO2)40°C, gradual pressure increase (90-300 bar)Higher selectivity than conventional solvent extraction[4]
Sterols (as a proxy for SPE efficiency)Vegetable OilsSolid-Phase Extraction (SPE) vs. TLCStepwise elution with n-hexane and diethyl etherSPE recovery: 94%; TLC recovery: 62%[5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

ExtractionWorkflow plant_material Plant Material (Fresh/Dried) preparation Preparation: - Grinding (Liquid N2) - Freeze-Drying plant_material->preparation Step 1 powder Fine Plant Powder preparation->powder extraction Solvent Extraction (e.g., Ethanol/Methanol) powder->extraction Step 2 centrifugation Filtration & Centrifugation extraction->centrifugation Step 3 crude_extract Crude Extract centrifugation->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning Step 4 enriched_fraction Enriched Phloroglucinol Fraction partitioning->enriched_fraction purification Chromatographic Purification (e.g., Solid-Phase Extraction) enriched_fraction->purification Step 5 pure_compound Purified 2-Methyl-4- isobutyrylphloroglucinol purification->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis Step 6 LogicalWorkflow start Start: Powdered Plant Material extraction_choice Choose Extraction Method start->extraction_choice maceration Maceration (Conventional) extraction_choice->maceration Standard uae Ultrasound-Assisted (Rapid) extraction_choice->uae Faster sfe Supercritical Fluid (High Selectivity) extraction_choice->sfe Advanced crude_extract Crude Extract maceration->crude_extract uae->crude_extract sfe->crude_extract purification_choice Choose Purification Strategy crude_extract->purification_choice partitioning Liquid-Liquid Partitioning purification_choice->partitioning Initial Cleanup spe Solid-Phase Extraction partitioning->spe Further Purification ccc Counter-Current Chromatography (For Complex Mixtures) partitioning->ccc Alternative final_product Purified Compound spe->final_product ccc->final_product

References

HPLC-UV method for quantification of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 2-Methyl-4-isobutyrylphloroglucinol using a Proposed HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. As no standardized HPLC-UV method for this specific analyte is readily available in published literature, this protocol has been adapted from established methods for the parent compound, phloroglucinol (B13840), and its derivatives.[1][2][3][4] The proposed method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, including instrument conditions, preparation of solutions, and a detailed method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Introduction

This compound is a phloroglucinol derivative of interest in pharmaceutical research and development due to the broad biological activities associated with this class of compounds. Accurate and reliable quantification of this analyte is essential for drug discovery, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[9] This application note outlines a proposed reverse-phase HPLC-UV method for the determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The proposed instrumental parameters are summarized in the table below.

ParameterProposed Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, 70% Acetonitrile for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis/PDA Detector at 270 nm

Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of this compound. Phloroglucinol and its derivatives typically exhibit strong absorbance in the range of 265-280 nm.[2][10]

Preparation of Solutions

2.2.1. Mobile Phase Preparation

  • Aqueous Component (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Organic Component (Acetonitrile): Use HPLC-grade acetonitrile.

  • Filter both components through a 0.45 µm membrane filter and degas before use.

2.2.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

2.2.3. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • For Formulated Products: Extract a known quantity of the formulation with methanol, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6][7][8] The following validation parameters should be assessed:

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
% RSD of Retention Times (n=6) ≤ 1.0%
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
% RSD of Recovery ≤ 2.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (% RSD, n=6) ≤ 2.0%
Intermediate Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
1
2
3
4
5
6
Mean

| % RSD | | | | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
1
10
25
50
100
Correlation Coefficient (r²)

| Linear Regression Equation | |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) % RSD
80%
100%

| 120% | | | | |

Table 4: Precision Data

Repeatability (Intra-day) Intermediate Precision (Inter-day)
Mean Concentration (µg/mL)
Standard Deviation

| % RSD | | |

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation instrument HPLC System (C18 Column, Gradient Elution) std_prep->instrument sample_prep Sample Preparation sample_prep->instrument detection UV Detection (270 nm) instrument->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Peak Area vs. Concentration) chromatogram->quantification result Final Result (Concentration of Analyte) quantification->result

Caption: Experimental Workflow for HPLC-UV Quantification.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response analyte This compound analyte->kinase_b

Caption: Hypothetical Signaling Pathway Inhibition.

References

Application Notes and Protocols for LC-MS/MS Analysis of 2-Methyl-4-isobutyrylphloroglucinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive and detailed protocol for the quantitative analysis of 2-Methyl-4-isobutyrylphloroglucinol in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for pharmacokinetic, toxicokinetic, or other bioanalytical studies.

Introduction

This compound is a phenolic compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[2] This document outlines a complete protocol, from sample preparation to data analysis, and provides a hypothetical metabolic pathway for the compound. The method is developed based on common practices for analyzing phenolic compounds and is validated according to industry-standard guidelines.[3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 96-well protein precipitation plates

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for removing high-abundance proteins from plasma samples before LC-MS/MS analysis.[6]

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 50 µL of each plasma sample (standards, QCs, and unknowns) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% methanol) to each well.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the proteins.[6]

  • Mixing: Mix thoroughly on a plate shaker for 5 minutes at 1000 rpm.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase HPLC or UPLC system is suitable for the separation of phenolic compounds.[7][8][9]

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer is ideal for targeted quantification using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[10][11][12]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
SRM Transitions Analyte

(Note: Precursor and product ions are hypothetical and would need to be determined experimentally by infusing the analytical standard.)

Data Presentation: Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA M10) to ensure its accuracy, reliability, and reproducibility.[3][5] The following table summarizes typical acceptance criteria and representative data for such a validation.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity Range 1 - 1000 ng/mLr² > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mLAccuracy: ±20%, Precision (CV): ≤20%
Accuracy Within ±15% of nominal value (±20% at LLOQ)92.5% - 108.3%
Precision (CV%) ≤15% (≤20% at LLOQ)Intra-day: ≤8.5%, Inter-day: ≤11.2%
Matrix Effect IS-normalized matrix factor between 0.85 and 1.150.98 - 1.05
Recovery Consistent and reproducible>85%
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration within ±15% of nominalStable under tested conditions

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (200 µL) add_is->add_acn mix Vortex Mix (5 min) add_acn->mix centrifuge Centrifuge (10 min) mix->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (SRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Hypothetical Metabolic Pathway

Phenolic compounds typically undergo Phase I (oxidation) and Phase II (conjugation) metabolism. The following diagram illustrates a plausible metabolic pathway for this compound, which would be investigated using in silico prediction tools or in vitro metabolism assays.[2][13][14]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Hydroxylation (CYP450) parent->hydroxylation oxidation Side-chain Oxidation parent->oxidation glucuronidation Glucuronidation (UGTs) parent->glucuronidation sulfation Sulfation (SULTs) parent->sulfation hydroxylation->glucuronidation hydroxylation->sulfation excretion Excretion (Urine/Feces) glucuronidation->excretion sulfation->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for Utilizing 2-Methyl-4-isobutyrylphloroglucinol as a Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) and its derivatives are a class of phenolic compounds known for their significant antioxidant properties. 2-Methyl-4-isobutyrylphloroglucinol, an acylated phloroglucinol, is of particular interest for its potential as a potent antioxidant. Acylated phloroglucinols have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The antioxidant capacity of these molecules stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals, a mechanism shared by many phenolic antioxidants.[3][4]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a reference standard in common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Detailed experimental protocols, data presentation guidelines, and diagrams of relevant pathways and workflows are included to facilitate the adoption of this compound in antioxidant research. While specific quantitative data for this compound is not yet widely established in the literature, this document provides a framework for its characterization and use, with comparative data from related phloroglucinol derivatives to offer a contextual baseline. For instance, other phloroglucinol derivatives have shown potent antioxidant activity, with IC50 values in the range of 11.8 to 12.0 µM, surpassing that of Vitamin E (IC50 of 33.4 µM) in certain assays.[5]

Data Presentation: A Framework for Comparative Analysis

To ensure consistency and comparability of results, all quantitative data should be meticulously recorded and presented in a structured format. The following tables provide a template for summarizing the antioxidant capacity of this compound in comparison to established standards like Trolox and Ascorbic Acid. Researchers should populate these tables with their experimentally determined values.

Table 1: IC50 Values for Radical Scavenging Activity

CompoundAssayIC50 (µM)Positive ControlIC50 of Positive Control (µM)
This compoundDPPHTBDTroloxTBD
This compoundABTSTBDTroloxTBD
Ascorbic AcidDPPHTBD--
Ascorbic AcidABTSTBD--

TBD: To Be Determined by the researcher.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundAssayTEAC Value
This compoundDPPHTBD
This compoundABTSTBD
Gallic AcidDPPHReference
Gallic AcidABTSReference

TBD: To Be Determined by the researcher.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay:

    • In a 96-well microplate, add 20 µL of each concentration of the sample or standard solution to respective wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank (ABTS•+ solution without sample) and Abs_sample is the absorbance of the sample.

    • The TEAC value can be calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Standard (Trolox) Solutions mix Mix Sample/Standard with Reagent prep_compound->mix prep_reagent Prepare DPPH/ABTS Working Solution prep_reagent->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50/TEAC plot->determine

Caption: Workflow for determining the antioxidant capacity of this compound.

antioxidant_mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Phloroglucinol_OH Phloroglucinol-OH Phloroglucinol_O Phloroglucinol-O• Phloroglucinol_OH->Phloroglucinol_O donates H• Radical Free Radical (R•) Radical_H Neutralized Radical (RH) Radical->Radical_H Phloroglucinol_OH2 Phloroglucinol-OH Phloroglucinol_OH_plus Phloroglucinol-OH•+ Phloroglucinol_OH2->Phloroglucinol_OH_plus donates e- Radical2 Free Radical (R•) Radical_minus Anion (R-) Radical2->Radical_minus

Caption: General antioxidant mechanisms of phenolic compounds like phloroglucinols.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phloroglucinol This compound Phloroglucinol->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: The Nrf2/ARE signaling pathway, a potential target for the cellular antioxidant effects of phloroglucinols.[6]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methyl-4-isobutyrylphloroglucinol and Related Phloroglucinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-isobutyrylphloroglucinol is a phenolic compound belonging to the phloroglucinol (B13840) class of natural products. Phloroglucinol and its derivatives have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] A critical step in evaluating the therapeutic potential of these compounds is the thorough assessment of their cytotoxic effects on various cell types.

These application notes provide a comprehensive overview of standard cell-based assays to determine the cytotoxicity of this compound and related compounds. Detailed protocols for key assays are provided to guide researchers in obtaining reliable and reproducible data.

Data Presentation: Cytotoxicity of Phloroglucinol

While specific cytotoxicity data for this compound is not widely available in the public domain, the following tables summarize representative data for the parent compound, phloroglucinol, which can serve as a valuable reference point. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological or biochemical function.

Table 1: IC50 Values of Phloroglucinol on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HT-29Colon Carcinoma2450[3]
HT-29Colon Carcinoma4825[3]
MCF-7Breast Adenocarcinoma24Data not available
A549Lung Carcinoma24Data not available
HepG2Hepatocellular Carcinoma24Data not available

Note: The IC50 values can vary depending on the experimental conditions, including cell density, passage number, and the specific assay used.

Key Experimental Protocols

Here, we provide detailed methodologies for three commonly employed cell-based assays to evaluate cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC assay for apoptosis detection.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: It is crucial to include the following controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Blank: Culture medium only.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • FITC-negative, PI-negative: Live cells.

    • FITC-positive, PI-negative: Early apoptotic cells.

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells.

    • FITC-negative, PI-positive: Necrotic cells.

Visualizations: Signaling Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h compound_treatment Treat with 2-Methyl-4- isobutyrylphloroglucinol incubation_24h->compound_treatment mtt_assay MTT Assay (Metabolic Activity) compound_treatment->mtt_assay Incubate (24-72h) ldh_assay LDH Assay (Membrane Integrity) compound_treatment->ldh_assay Incubate (24-72h) annexin_v_assay Annexin V-FITC Assay (Apoptosis) compound_treatment->annexin_v_assay Incubate (24-72h) viability_analysis Calculate % Cell Viability Determine IC50 mtt_assay->viability_analysis cytotoxicity_analysis Calculate % Cytotoxicity ldh_assay->cytotoxicity_analysis apoptosis_analysis Quantify Apoptotic vs. Necrotic Cells annexin_v_assay->apoptosis_analysis

Caption: Experimental workflow for evaluating cytotoxicity.

Studies on phloroglucinol have indicated that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] The following diagram illustrates a plausible signaling cascade that may be activated by this compound, leading to programmed cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway compound This compound death_receptor Death Receptors (e.g., Fas) compound->death_receptor bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->bcl2 Bid cleavage caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mito Mitochondrial Disruption bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathway.

References

Application Notes and Protocols for In-Vivo Efficacy Testing of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol is a phloroglucinol (B13840) derivative, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. These application notes provide detailed protocols for establishing and utilizing relevant animal models to assess the in-vivo efficacy of this compound. The following sections outline experimental designs for investigating its potential therapeutic effects in inflammation, diabetes, and cancer.

Hypothetical Signaling Pathway Modulation

Phloroglucinol compounds have been reported to modulate various signaling pathways. A potential mechanism of action for this compound could involve the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, and modulation of metabolic pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_κB NF_κB IκB->NF_κB Releases NF_κB_n NF-κB NF_κB->NF_κB_n Translocates 2_Methyl_4_isobutyrylphloroglucinol 2_Methyl_4_isobutyrylphloroglucinol 2_Methyl_4_isobutyrylphloroglucinol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF_κB_n->Gene_Expression Induces G Animal_Acclimatization Animal_Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Drug_Administration Drug_Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan_Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis G Animal_Selection Animal_Selection STZ_Induction STZ_Induction Animal_Selection->STZ_Induction Confirmation_of_Diabetes Confirmation_of_Diabetes STZ_Induction->Confirmation_of_Diabetes Grouping Grouping Confirmation_of_Diabetes->Grouping Daily_Treatment Daily_Treatment Grouping->Daily_Treatment Parameter_Monitoring Parameter_Monitoring Daily_Treatment->Parameter_Monitoring Final_Analysis Final_Analysis Parameter_Monitoring->Final_Analysis G Cell_Culture Cell_Culture Tumor_Implantation Tumor_Implantation Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Grouping_and_Treatment Grouping_and_Treatment Tumor_Growth_Monitoring->Grouping_and_Treatment Endpoint_Data_Collection Endpoint_Data_Collection Grouping_and_Treatment->Endpoint_Data_Collection

Application Notes and Protocols for the Topical Formulation of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol is a phenolic compound with potential therapeutic applications. This document provides detailed application notes and protocols for the development of a topical formulation containing this compound, focusing on its formulation, stability, and in vitro skin permeation. The protocols outlined below are intended to serve as a comprehensive guide for researchers and formulation scientists.

Physicochemical Properties and Pre-formulation Data

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective topical formulation. The following table summarizes key pre-formulation data. It is important to note that while some data for the specific molecule is available, other values are illustrative based on similar phenolic compounds and should be experimentally verified.

Table 1: Physicochemical Properties of this compound and Related Compounds

ParameterValue / ObservationSource / Comments
Molecular Formula C₁₁H₁₄O₄---
Molecular Weight 210.23 g/mol ---
Appearance Off-white to pale yellow solidVisual Inspection
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]It is anticipated to have low solubility in water. Quantitative solubility studies are essential.
LogP (predicted) 1.5 - 2.5Lipophilic nature suggests good potential for skin permeation.[2][3]
pKa (predicted) 8.0 - 9.0 (phenolic hydroxyls)The compound's ionization state will be pH-dependent, affecting solubility and permeation.
Melting Point Not availableTo be determined by Differential Scanning Calorimetry (DSC).

Prototype Topical Formulation

The development of a topical formulation requires the careful selection of excipients to ensure drug solubility, stability, and optimal skin delivery. An oil-in-water (O/W) cream is a common and versatile vehicle for many active pharmaceutical ingredients (APIs). The following is a prototype formulation for a 1% w/w this compound cream.

Table 2: Prototype Oil-in-Water (O/W) Cream Formulation (1% w/w)

PhaseIngredientFunction% w/w
Oil Phase This compoundActive Pharmaceutical Ingredient1.0
Cetyl AlcoholThickener, Emollient[4]5.0
Stearyl AlcoholThickener, Emollient[4]5.0
Mineral OilEmollient, Occlusive Agent[4]7.0
Sorbitan (B8754009) MonostearateEmulsifier (W/O)[3]2.0
Aqueous Phase Purified WaterVehicle76.5
Propylene (B89431) GlycolHumectant, Penetration Enhancer[3]2.0
Polysorbate 80Emulsifier (O/W)[4]1.0
MethylparabenPreservative[4]0.3
PropylparabenPreservative0.2
Experimental Protocol: Preparation of Prototype Cream
  • Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearyl alcohol, mineral oil, and sorbitan monostearate. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform. Add this compound to the molten oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate vessel, combine purified water, propylene glycol, polysorbate 80, methylparaben, and propylparaben. Heat to 70-75°C with stirring until all components are dissolved.[5][6]

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase with continuous homogenization for 5-10 minutes to form a uniform emulsion.[6]

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • Final Product: The resulting product should be a smooth, homogenous, off-white to pale yellow cream.

Stability Indicating Assay

A validated stability-indicating analytical method is crucial for determining the shelf-life of the formulation. A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound and its degradation products.[7][8]

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[8]
Gradient 0-20 min: 10-54% B20-23 min: 54-100% B23-35 min: Hold at 100% B[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL[8]
Column Temperature 25°C[8]
Detection UV at 270 nm[8]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[9][10][11]

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize before injection.

  • Alkaline Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize before injection. Phloroglucinol (B13840) has been shown to be susceptible to alkaline conditions.[7]

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. Phloroglucinol has been shown to be susceptible to oxidation.[7]

  • Thermal Degradation: Store the solid API and the cream formulation at 60°C for 7 days.

  • Photodegradation: Expose the solid API and the cream formulation to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Workflow: Stability Indicating HPLC Method Development

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select HPLC Column and Mobile Phase B Optimize Gradient Elution A->B C Determine Detection Wavelength B->C D Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples D->E F Assess Peak Purity E->F G Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, Specificity) F->G H Validated Stability-Indicating Method G->H

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

In Vitro Skin Permeation Testing (IVPT)

IVPT is a valuable tool for assessing the rate and extent of drug permeation through the skin from a topical formulation. The Franz diffusion cell is a widely used apparatus for these studies.[3][12][13]

Table 4: Illustrative In Vitro Skin Permeation Data

FormulationFlux (J_ss) (µg/cm²/h)Permeability Coefficient (K_p) (cm/h)Lag Time (t_lag) (h)
1% Cream in Prototype Base1.25 ± 0.151.25 x 10⁻⁴2.5 ± 0.5
1% Gel0.85 ± 0.100.85 x 10⁻⁴3.1 ± 0.6
1% Ointment1.50 ± 0.201.50 x 10⁻⁴2.1 ± 0.4

Note: The data presented in this table is illustrative and should be determined experimentally for the specific formulation of this compound.

Experimental Protocol: In Vitro Skin Permeation Study
  • Membrane Preparation: Use excised human or animal (e.g., porcine) skin. Separate the epidermis from the full-thickness skin by heat-separation (60°C for 60 seconds).

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[12]

  • Receptor Phase: Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure it is degassed. Maintain the temperature at 32°C to mimic skin surface temperature.[12]

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor solution to maintain sink conditions.[12]

  • Analysis: Analyze the concentration of this compound in the receptor samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (J_ss), permeability coefficient (K_p), and lag time (t_lag).

Experimental Workflow: In Vitro Skin Permeation Testing

G A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber and Equilibrate B->C D Apply Topical Formulation to Donor Chamber C->D E Collect Samples at Time Intervals D->E F Analyze Samples by HPLC E->F G Calculate Permeation Parameters (Flux, Kp, Lag Time) F->G

Caption: Workflow for performing an in vitro skin permeation study using Franz diffusion cells.

Potential Signaling Pathway

Phloroglucinol and its derivatives have been reported to exhibit anti-inflammatory properties by modulating key signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound. Phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 and NF-κB signaling pathways.[7][8][14][15]

Diagram: Anti-inflammatory Signaling Pathway of Phloroglucinol Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Phloroglucinol Phloroglucinol Derivative AMPK AMPK Phloroglucinol->AMPK Phloroglucinol->IKK Nrf2 Nrf2 AMPK->Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB p_NFkB p-NF-κB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocation ARE ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 transcription Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) HO1->Inflammation p_NFkB_nuc->Inflammation transcription

Caption: Proposed anti-inflammatory signaling pathway of phloroglucinol derivatives.

References

High-Throughput Screening of 2-Methyl-4-isobutyrylphloroglucinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) and its derivatives are a class of naturally occurring phenolic compounds found in various plants and marine organisms. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 2-Methyl-4-isobutyrylphloroglucinol, a specific derivative, and its analogues represent a promising scaffold for the development of novel therapeutic agents. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of these derivatives to identify lead compounds with desired biological activities.

This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives for anticancer, anti-inflammatory, and antimicrobial activities.

Core Applications

  • Anticancer Drug Discovery: Identification of derivatives that inhibit cancer cell proliferation and viability.

  • Anti-inflammatory Drug Discovery: Screening for compounds that suppress key inflammatory pathways.

  • Antimicrobial Drug Discovery: Identification of derivatives with potent activity against pathogenic microorganisms.

Data Presentation

Table 1: Anticancer Activity of Representative Phloroglucinol Derivatives
Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
PG-01Unsubstituted PhloroglucinolMCF-7 (Breast)15.8
MIBP-012-Methyl-4-isobutyrylA549 (Lung)8.2
MIBP-022-Methyl-4-isobutyryl, 6-prenylHCT116 (Colon)3.5
MIBP-032-Methyl-4-isobutyryl, 6-geranylPC-3 (Prostate)5.1

Note: The data presented are representative values based on studies of similar phloroglucinol derivatives and should be confirmed for specific this compound derivatives.

Table 2: Anti-inflammatory Activity of Representative Phloroglucinol Derivatives
Compound IDDerivative SubstitutionAssayTargetIC50 (µM)
PG-D1DiacylphloroglucinoliNOS inhibitionNitric Oxide19.0[1]
PG-D1DiacylphloroglucinolNF-κB inhibitionNF-κB34.0[1]
PG-A1Alkylated acylphloroglucinoliNOS inhibitionNitric Oxide19.5[1]
PG-A1Alkylated acylphloroglucinolNF-κB inhibitionNF-κB37.5[1]
Table 3: Antimicrobial Activity of a Representative Acylphloroglucinol Derivative (A5)
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.981.95
Staphylococcus aureus1.953.91
Bacillus subtilis0.981.95
Enterococcus faecalis3.917.81

Data from a study on acylphloroglucinol derivatives, demonstrating potent anti-MRSA activity.[2]

Experimental Protocols

High-Throughput Screening for Anticancer Activity

Principle: This protocol describes a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in a 384-well format to screen for the cytotoxic effects of this compound derivatives on cancer cells. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivative library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the this compound derivatives in culture medium. The final DMSO concentration should be below 0.5%.

    • Using a liquid handler, add 10 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 50 µL of solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values for each active compound.

Workflow for Anticancer HTS

anticancer_workflow start Start: Cancer Cell Culture seed Seed Cells in 384-well Plates start->seed add_compounds Add this compound Derivatives & Controls seed->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze Data Analysis: - Calculate % Viability - Determine IC50 read_plate->analyze end End: Identify Hits analyze->end

Caption: High-throughput screening workflow for anticancer activity.

Signaling Pathways in Cancer Targeted by Phloroglucinols

Phloroglucinol and its derivatives have been reported to modulate several key signaling pathways implicated in cancer progression, including the KRAS, PI3K/AKT, and RAF-1/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.

cancer_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activation PI3K PI3K KRAS->PI3K RAF1 RAF-1 KRAS->RAF1 AKT AKT PI3K->AKT ERK ERK RAF1->ERK Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Modulation ERK->Proliferation Modulation Phloroglucinol 2-Methyl-4-isobutyryl- phloroglucinol Derivative Phloroglucinol->KRAS Inhibition Phloroglucinol->PI3K Inhibition Phloroglucinol->RAF1 Inhibition

Caption: Key anticancer signaling pathways modulated by phloroglucinols.

High-Throughput Screening for Anti-inflammatory Activity

Principle: This section details two primary HTS assays for anti-inflammatory activity: an NF-κB luciferase reporter assay and a Griess assay for nitric oxide (NO) production. NF-κB is a key transcription factor that regulates inflammation, and its inhibition is a major therapeutic target. Nitric oxide is a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).

2.1 NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • Cell culture medium (DMEM with 10% FBS, 1% Pen-Strep)

  • This compound derivative library

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed NF-κB reporter cells in 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of medium and incubate overnight.

  • Compound Addition: Add 5 µL of serially diluted derivatives to the wells.

  • Stimulation: After 1 hour of pre-incubation with the compounds, add 5 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate for 6-8 hours at 37°C and 5% CO2.

  • Luminescence Reading: Add 25 µL of luciferase assay reagent to each well. Measure luminescence using a plate luminometer.

  • Data Analysis: Normalize the luciferase activity to the vehicle control and calculate the percent inhibition for each compound. Determine the IC50 values for active compounds.

2.2 Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium

  • Lipopolysaccharide (LPS) as a stimulant

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 384-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 384-well plates at 5 x 10^4 cells/well in 100 µL of medium and incubate overnight.

  • Compound Treatment and Stimulation: Add 10 µL of diluted derivatives, followed by 10 µL of LPS (final concentration 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 384-well plate. Add 50 µL of Griess Reagent to each well.

  • Absorbance Reading: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percent inhibition of NO production.

Workflow for Anti-inflammatory HTS

anti_inflammatory_workflow cluster_nfkb NF-κB Assay cluster_griess Griess Assay start Start: Cell Culture (NF-κB Reporter or Macrophage) seed Seed Cells in 384-well Plates start->seed add_compounds Add Phloroglucinol Derivatives seed->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate stimulate Add Stimulant (TNF-α or LPS) pre_incubate->stimulate incubate Incubate stimulate->incubate add_luciferase Add Luciferase Reagent incubate->add_luciferase transfer_supernatant Transfer Supernatant incubate->transfer_supernatant read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_nfkb Data Analysis (IC50) read_luminescence->analyze_nfkb add_griess Add Griess Reagent transfer_supernatant->add_griess read_absorbance_griess Read Absorbance (540 nm) add_griess->read_absorbance_griess analyze_griess Data Analysis (IC50) read_absorbance_griess->analyze_griess end End: Identify Hits analyze_nfkb->end analyze_griess->end

Caption: High-throughput screening workflow for anti-inflammatory activity.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Phloroglucinol 2-Methyl-4-isobutyryl- phloroglucinol Derivative Phloroglucinol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: The NF-κB signaling pathway and its inhibition.

High-Throughput Screening for Antimicrobial Activity

Principle: This protocol outlines a broth microdilution assay in a 384-well format to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative library

  • Positive control antibiotic (e.g., vancomycin, gentamicin)

  • 384-well clear plates

  • Microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Perform serial dilutions of the derivatives in CAMHB in the 384-well plates.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

    • The MIC is the lowest compound concentration at which no visible growth (or a significant reduction in OD600) is observed compared to the growth control.

Secondary Assays for Mechanism of Action

  • Bacterial Membrane Permeability Assay: Use membrane-impermeable dyes like propidium (B1200493) iodide (PI) or SYTOX Green to assess membrane damage. An increase in fluorescence indicates compromised membrane integrity.

  • Reactive Oxygen Species (ROS) Production Assay: Employ fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. An increase in fluorescence suggests that the compounds induce oxidative stress in bacteria.

Workflow for Antimicrobial HTS

antimicrobial_workflow cluster_secondary Secondary Assays start Start: Bacterial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacteria prepare_inoculum->inoculate plate_compounds Serially Dilute Derivatives in 384-well Plates plate_compounds->inoculate incubate Incubate (16-20h) inoculate->incubate read_od Read OD600 incubate->read_od determine_mic Determine MIC read_od->determine_mic membrane_assay Membrane Permeability Assay determine_mic->membrane_assay ros_assay ROS Production Assay determine_mic->ros_assay end End: Identify Hits & MoA membrane_assay->end ros_assay->end

Caption: High-throughput screening workflow for antimicrobial activity.

Proposed Antimicrobial Mechanism of Action

Based on studies of similar acylphloroglucinols, the antimicrobial mechanism of this compound derivatives may involve a dual action of disrupting the bacterial cell membrane and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.

antimicrobial_moa cluster_bacterium Bacterial Cell Phloroglucinol 2-Methyl-4-isobutyryl- phloroglucinol Derivative Membrane Cell Membrane Phloroglucinol->Membrane Membrane Disruption ROS Increased ROS Production Phloroglucinol->ROS Death Bacterial Cell Death Membrane->Death Leads to Damage Oxidative Stress & Damage ROS->Damage Damage->Death Leads to

Caption: Proposed antimicrobial mechanism of action.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the high-throughput screening of this compound derivatives. By employing these methods, researchers can efficiently identify and characterize novel lead compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases. The integration of primary screening with secondary mechanism-of-action studies will facilitate the selection of the most promising candidates for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues in the synthesis of 2-Methyl-4-isobutyrylphloroglucinol.

Troubleshooting Guide: Low Product Yield

Low or no yield in the Friedel-Crafts acylation of 2-methylphloroglucinol (B121552) can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to troubleshooting these issues.

Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A1: Low or no product yield is a common issue in Friedel-Crafts acylation. Here are the most likely causes and their solutions:

  • Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is extremely sensitive to moisture. Contamination with water will deactivate the catalyst and halt the reaction.[1]

    • Troubleshooting:

      • Use a freshly opened or properly stored anhydrous Lewis acid.

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Substrate Polymerization: 2-Methylphloroglucinol is a highly electron-rich aromatic compound, making it susceptible to polymerization under strong acidic conditions, especially at elevated temperatures.[1] This is a very common side reaction.

    • Troubleshooting:

      • Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or lower) before introducing the acylating agent.

      • Maintain a low reaction temperature throughout the addition of the acylating agent and for a period thereafter.

      • Consider using a milder Lewis acid.

  • Poor Quality or Incorrect Stoichiometry of Reagents: The purity and correct molar ratios of your starting materials are critical.

    • Troubleshooting:

      • Ensure the 2-methylphloroglucinol is pure and dry.

      • Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the isobutyryl chloride or isobutyric anhydride. Using a large excess can lead to side reactions.[1]

      • A stoichiometric amount of AlCl₃ is often required because it coordinates strongly with the ketone product.[2]

  • Sub-optimal Reaction Temperature or Time: The reaction may be too slow at very low temperatures or side reactions may dominate at higher temperatures.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, consider allowing it to warm slowly to room temperature after the initial low-temperature phase.

      • Stop the reaction once the starting material is consumed to prevent the formation of byproducts.[1]

Frequently Asked Questions (FAQs)

Q2: I am observing multiple spots on my TLC plate in addition to my desired product. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common challenge. The likely side products in this synthesis are:

  • Diacylated Product: The initial product, this compound, is still activated towards further acylation, which can lead to the formation of a diacylated species.

    • Minimization Strategy: Use a stoichiometric amount of the acylating agent and monitor the reaction closely by TLC to stop it once the mono-acylated product is maximized. Maintaining a low reaction temperature can also help.[1]

  • O-Acylated Product: The hydroxyl groups of the phloroglucinol (B13840) ring can also be acylated, leading to the formation of ester byproducts.

    • Minimization Strategy: Friedel-Crafts acylation conditions (Lewis acid) generally favor C-acylation over O-acylation. However, ensuring a sufficiently strong Lewis acid and appropriate reaction temperature can help to favor the desired C-acylation.

  • Polymerized Starting Material: As mentioned in the troubleshooting guide, polymerization of the electron-rich 2-methylphloroglucinol is a significant possibility.

    • Minimization Strategy: Maintain low reaction temperatures, especially during the addition of the Lewis acid and acylating agent.

Q3: What is the best work-up procedure for a Friedel-Crafts acylation reaction?

A3: A careful work-up is crucial for isolating the product and removing the Lewis acid. A typical procedure involves:

  • Quenching: The reaction mixture is typically quenched by slowly and carefully pouring it into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex.[3]

  • Extraction: The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Washing: The combined organic layers should be washed with water, a dilute solution of a weak base (like sodium bicarbonate) to remove any remaining acid, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q4: How should I purify the crude this compound?

A4: The primary method for purifying the crude product is typically column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, is often effective at separating the desired product from starting material, side products, and baseline impurities. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction conditions for the synthesis of this compound. Please note that these are starting points and may require optimization for your specific setup.

Reagent/ParameterMolar EquivalentsTypical ConditionsNotes
2-Methylphloroglucinol1.0-Ensure it is dry and pure.
Isobutyryl Chloride1.0 - 1.2-A slight excess may improve conversion.
Aluminum Chloride (AlCl₃)1.0 - 1.2AnhydrousMust be handled in a moisture-free environment.
Solvent-Anhydrous Dichloromethane or NitrobenzeneThe solvent must be dry.
Temperature-0 °C to room temperatureInitial addition at 0 °C is critical.
Reaction Time-1 - 6 hoursMonitor by TLC.

Experimental Protocol

Synthesis of this compound via Friedel-Crafts Acylation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous dichloromethane via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-methylphloroglucinol (1.0 eq) and isobutyryl chloride (1.05 eq) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for another hour and then allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Synthesis_Pathway Isobutyryl_Chloride Isobutyryl Chloride AlCl3 AlCl₃ Intermediate_Complex Acylium Ion-AlCl₃ Complex Product This compound 2-Methylphloroglucinol 2-Methylphloroglucinol 2-Methylphloroglucinol->Product + Intermediate Complex

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_stoichiometry Verify Stoichiometry stoichiometry_ok Stoichiometry OK? check_stoichiometry->stoichiometry_ok reagents_ok->check_conditions Yes re_run_reagents Use Fresh/Dry Reagents reagents_ok->re_run_reagents No conditions_ok->check_stoichiometry Yes adjust_conditions Adjust Temp/Time (Monitor by TLC) conditions_ok->adjust_conditions No adjust_stoichiometry Correct Molar Ratios stoichiometry_ok->adjust_stoichiometry No end Improved Yield stoichiometry_ok->end Yes re_run_reagents->end adjust_conditions->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships yield Product Yield temp Reaction Temperature temp->yield affects side_reactions Side Reactions (Polymerization, Diacylation) temp->side_reactions influences purity Reagent Purity (Anhydrous) purity->yield affects stoichiometry Stoichiometry stoichiometry->yield affects stoichiometry->side_reactions influences side_reactions->yield decreases

References

Identifying common impurities in phloroglucinol acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phloroglucinol (B13840) acylation reactions. Our aim is to help you identify and mitigate common impurities, thereby improving product yield and purity.

Frequently Asked Questions (FAQs)

Q1: My phloroglucinol acylation reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

A1: Low yields in phloroglucinol acylation can stem from several factors. Phloroglucinol is a highly reactive aromatic compound, and controlling the reaction is key. Common causes for low yields include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to poor conversion or the formation of side products.

  • Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.

  • Impure Reagents: The purity of phloroglucinol, the acylating agent, and the solvent is crucial. Impurities can lead to unwanted side reactions.

  • Formation of Byproducts: The formation of various impurities, such as over-acylated products or polymeric resins, directly consumes your starting material and reduces the yield of the desired product.

To improve your yield, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle hygroscopic reagents, like aluminum chloride, in a glove box or under an inert atmosphere.

  • Optimize Reaction Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. The ratio of the acylating agent to phloroglucinol will determine the degree of acylation.[1]

  • Gradual Addition of Reagents: Add the acylating agent dropwise to the reaction mixture, especially at the beginning, to control the initial exothermic reaction and improve selectivity.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting a mixture of products. How can I control the degree of acylation (mono-, di-, vs. tri-)?

A2: The formation of multiple acylated products (mono-, di-, and tri-acylphloroglucinol) is a common challenge due to the high reactivity of the phloroglucinol ring.[1] The primary factor influencing the product distribution is the stoichiometry of the reactants.

To control the degree of acylation, you should:

  • Adjust the Molar Ratio: To favor mono-acylation, use a 1:1 molar ratio or a slight excess of phloroglucinol. For di-acylation, a ratio of acylating agent to phloroglucinol of approximately 2:1 is a good starting point.[1] For tri-acylation, a molar ratio of 3:1 or a slight excess of the acylating agent is recommended.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of less substituted products. Monitor the reaction closely to stop it once the desired product is maximized.

Q3: My reaction mixture has turned into a dark, tarry, or resinous mass. What causes this and how can I prevent it?

A3: The formation of "resin-like by-products" is a known issue in Friedel-Crafts acylation of phloroglucinol, particularly under certain conditions.[2] This is often due to:

  • Excess Lewis Acid: Using a large excess of the Lewis acid catalyst (e.g., more than 2.5 mole equivalents of AlCl₃) can promote polymerization and the formation of intractable materials.[2]

  • High Reaction Temperatures: Excessive heat can lead to the decomposition of starting materials and products, resulting in the formation of polymeric tars.[1]

  • Extended Reaction Times: Prolonging the reaction unnecessarily can lead to the degradation of the desired acylphloroglucinol.[3]

To prevent the formation of these byproducts:

  • Optimize Catalyst Loading: Use the minimum amount of Lewis acid required to catalyze the reaction effectively.

  • Maintain Strict Temperature Control: Use a cooling bath to manage the reaction temperature, especially during the initial addition of reagents.

  • Monitor Reaction Progress: Stop the reaction as soon as the desired product is formed in a reasonable yield to avoid degradation.

Q4: I suspect the presence of O-acylated impurities in my product. How can I identify and minimize their formation?

A4: While C-acylation is the desired outcome in Friedel-Crafts reactions with phenols, O-acylation can occur as a competing side reaction. The initially formed O-acylated product can then rearrange to the more stable C-acylated isomer via a Fries rearrangement. If this rearrangement is incomplete, you may have O-acylated impurities.

  • Identification: O-acylated isomers can often be distinguished from C-acylated products using spectroscopic methods like NMR and IR, as the chemical environment of the acyl group and the phenolic protons will be different. HPLC can also be used to separate these isomers.

  • Minimization: The Fries rearrangement is often promoted by the Lewis acid catalyst and higher temperatures. Ensuring sufficient reaction time and appropriate temperatures can help drive the reaction to the desired C-acylated product.

Quantitative Data Summary

The following table provides a representative summary of how the stoichiometry of the acylating agent (acetyl chloride) to phloroglucinol can influence the product distribution in a typical Friedel-Crafts acylation reaction. Please note that these are illustrative values and actual results may vary depending on specific reaction conditions.

Molar Ratio (Acetyl Chloride : Phloroglucinol)Monoacetylphloroglucinol (%)Diacetylphloroglucinol (%)Triacetylphloroglucinol (%)
1 : 160305
2 : 1157510
3 : 152570

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Phloroglucinol (to favor Di-acylation)

This protocol is a general guideline and may require optimization for specific acylating agents and desired products.

Materials:

  • Phloroglucinol (anhydrous)

  • Acylating agent (e.g., Acetyl chloride, 2.1 equivalents)

  • Lewis Acid (e.g., Anhydrous Aluminum Chloride, 2.5 equivalents)

  • Anhydrous Solvent (e.g., Dichloromethane, Nitromethane)

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (dried in an oven)

  • Magnetic stirrer and heating mantle/cooling bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous phloroglucinol and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride portion-wise, ensuring the temperature does not rise significantly.

  • Dissolve the acylating agent in the anhydrous solvent in the dropping funnel.

  • Add the acylating agent solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. If required, the reaction mixture can be gently heated to drive the reaction to completion.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

General Protocol for HPLC Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Program (Illustrative):

Time (min)% B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

G Troubleshooting Workflow for Phloroglucinol Acylation cluster_start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_end start Start: Phloroglucinol Acylation Reaction problem Analyze Reaction Outcome (TLC, HPLC, Yield) start->problem low_yield Low Yield problem->low_yield Low Conversion multiple_products Multiple Products (Over-acylation) problem->multiple_products Multiple Spots/Peaks tar Tarry/Resinous Byproducts problem->tar Polymerization/Decomposition solutions_yield Check Reagent Purity & Anhydrous Conditions Optimize Temperature & Reaction Time low_yield->solutions_yield solutions_products Adjust Stoichiometry of Acylating Agent Gradual Addition at Low Temperature multiple_products->solutions_products solutions_tar Reduce Catalyst Loading Maintain Strict Temperature Control Monitor Reaction Time tar->solutions_tar end End: Optimized Reaction solutions_yield->end solutions_products->end solutions_tar->end

Caption: Troubleshooting workflow for common issues in phloroglucinol acylation.

References

Stability of 2-Methyl-4-isobutyrylphloroglucinol in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methyl-4-isobutyrylphloroglucinol in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, an acylphloroglucinol derivative, is generally more stable in acidic to neutral conditions and susceptible to degradation under alkaline and oxidative conditions. It is relatively stable to heat and photolytic stress.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and ethyl acetate (B1210297) are suitable. Methanol (B129727) and ethanol (B145695) can also be used. For long-term storage, it is advisable to store the compound in a solid, crystalline form at -20°C or below, protected from light and moisture.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly pH-dependent. It exhibits greater stability in acidic to neutral pH (pH 4-7). In alkaline conditions (pH > 8), the phenolic hydroxyl groups are more susceptible to deprotonation, leading to increased susceptibility to oxidative degradation.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway in alkaline and oxidative conditions is likely the oxidation of the phloroglucinol (B13840) ring, leading to the formation of colored degradation products. Hydrolysis of the isobutyryl group is a potential, but likely slower, degradation route.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of stock solution (e.g., turning yellow or brown) Oxidation of the phloroglucinol ring, often accelerated by alkaline pH, light, or air exposure.Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C or -80°C) in amber vials, and consider purging the headspace with an inert gas like argon or nitrogen. Avoid high pH buffers for storage.
Precipitation of the compound from aqueous buffer Low aqueous solubility, especially at neutral pH.Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. A small percentage of a co-solvent like DMSO or ethanol (typically <1%) can be used to maintain solubility, but its effect on the experimental system should be validated.
Inconsistent results in biological assays Degradation of the compound in the assay medium over the incubation period.Perform a time-course stability study of the compound in your specific assay medium. If significant degradation is observed, consider shorter incubation times or replenishing the compound during the experiment.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound during sample preparation or analysis.Ensure the mobile phase and sample diluent are not strongly alkaline. Use a suitable column and mobile phase for the analysis of phenolic compounds. A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide a representative stability profile based on the known behavior of phloroglucinol derivatives. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Estimated Half-life of this compound in Different Solvents at Room Temperature (25°C)

Solvent Estimated Half-life (t½) Notes
DMSO> 48 hoursRelatively stable. Protect from light.
Ethanol24 - 48 hoursProne to slow oxidation.
Methanol24 - 48 hoursSimilar to ethanol.
Acetonitrile> 48 hoursGood stability for analytical purposes.
Water (pH 7.4)< 24 hoursLimited stability due to susceptibility to oxidation.

Table 2: Estimated Half-life of this compound in Aqueous Buffers at 37°C

pH Estimated Half-life (t½) Primary Degradation Pathway
4.0> 72 hoursMinimal degradation.
7.48 - 12 hoursOxidation.
9.0< 2 hoursRapid oxidation and potential hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: HPLC Method for Quantification
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the range of 280-300 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

StabilityTestingWorkflow Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Alkaline (0.1 M NaOH, RT) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (105°C solid, 60°C solution) Prep->Thermal Photo Photolytic (UV & Fluorescent light) Prep->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Quant Quantify Degradation (% remaining) HPLC->Quant Report Generate Stability Report (Data Tables, Degradation Profile) Quant->Report

Caption: General workflow for conducting a forced degradation study.

DegradationPathway Hypothetical Degradation Pathway of this compound cluster_conditions cluster_products Parent This compound Oxidized Oxidized Ring Products (e.g., Quinone-like structures) Parent->Oxidized Primary Pathway Hydrolyzed Hydrolysis Product (2-Methylphloroglucinol + Isobutyric Acid) Parent->Hydrolyzed Minor Pathway AlkOx Alkaline pH / Oxidizing Agent AcidHeat Strong Acid / High Heat

Caption: Postulated degradation pathways under stress conditions.

Technical Support Center: Storage and Handling of Acylated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of acylated phloroglucinols during storage. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are acylated phloroglucinols and why are they prone to degradation?

Acylated phloroglucinols are derivatives of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a phenolic compound. The core ring structure is susceptible to chemical changes, particularly oxidation, due to its electron-rich nature. Factors such as pH, light, and temperature can catalyze these degradation reactions. While acylation can enhance the stability of the phloroglucinol ring compared to the non-acylated parent compound, these molecules remain sensitive to environmental conditions.[1][2]

Q2: What are the primary factors that cause the degradation of acylated phloroglucinols?

The primary factors leading to the degradation of acylated phloroglucinols are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored degradation products. Phloroglucinols themselves are effective antioxidants, indicating their propensity to be oxidized.[3][4]

  • Alkaline pH: These compounds are particularly susceptible to degradation in alkaline (basic) conditions.[5] Forced degradation studies show significant instability in the presence of bases like sodium hydroxide.[6]

  • Light: Although more stable under photolytic stress compared to other conditions, prolonged exposure to light, especially UV light, can induce degradation.[5][7] Safety data sheets often recommend storing these compounds protected from light.[7]

  • Elevated Temperature: High temperatures accelerate the rate of all chemical degradation pathways.[8][9] While relatively stable at ambient temperature, long-term storage should be at reduced or controlled temperatures.[5][10]

  • Moisture: Phloroglucinol can form hydrates, and the presence of moisture can facilitate hydrolytic degradation pathways.[11] Storage in a dry environment is critical.[12][13]

Q3: What are the ideal storage conditions for solid (powder) acylated phloroglucinols?

For optimal stability, solid acylated phloroglucinols should be stored with the following conditions in mind:

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. Always refer to the supplier's specific recommendations.[2]

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen. If this is not possible, ensure the container is tightly sealed with minimal headspace.

  • Light: Always store in a light-resistant container, such as an amber glass vial, and keep it in a dark place like a cabinet or freezer.[7]

  • Container: Use a tightly sealed container to prevent moisture ingress.[10][12] For sensitive compounds, consider using a desiccator for storage.

Q4: How should I store solutions of acylated phloroglucinols?

Solutions are generally less stable than the solid compound. If you must store solutions:

  • Solvent Choice: Use a high-purity, anhydrous, and de-gassed solvent.

  • pH: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 3-5), as acylated phloroglucinols are more stable in acidic than in alkaline conditions.[14]

  • Storage: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Preparation: Prepare solutions fresh whenever possible for the most reliable experimental results.

Q5: I see discoloration (e.g., turning pink or brown) in my solid sample. What does this mean?

Discoloration is a common visual indicator of degradation, likely due to oxidation. While the bulk of the material may still be intact, the presence of colored impurities signifies that the compound's purity is compromised. It is highly recommended to verify the purity of the sample using an analytical technique like HPLC before use.

Q6: My solution of an acylated phloroglucinol has changed color. Is it still usable?

A change in solution color is a definitive sign of degradation. The solution should be discarded, and a fresh solution should be prepared from the solid stock. Using a degraded solution will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Rapid loss of compound peak area in HPLC analysis. 1. Improper Solution Storage: Solution stored at room temperature, for too long, or subjected to freeze-thaw cycles. 2. Unstable pH: The pH of the solution or mobile phase is alkaline. 3. Oxidation: Solvent was not de-gassed, or the vial had significant headspace.1. Prepare solutions fresh before each experiment. 2. If solutions must be stored, aliquot and freeze at -80°C. 3. Ensure the pH of all solutions is neutral or slightly acidic.
Appearance of new, unexpected peaks in the chromatogram. 1. Degradation During Storage: The solid compound or solution has degraded over time. 2. Contamination: Contamination from glassware, solvent, or improper handling.1. Run a purity check on your solid starting material against a reference standard if available. 2. Perform a forced degradation study (see Protocol 2) to identify potential degradation products. 3. If degradation is confirmed, procure a new batch of the compound.
Inconsistent results between experiments using the same batch. 1. Non-homogenous Sample: Degradation may have occurred non-uniformly, especially on the surface of the powder. 2. Inconsistent Solution Preparation: Variations in solvent, pH, or time from preparation to use.1. Ensure the solid material is well-mixed before weighing if degradation is suspected. 2. Standardize the solution preparation protocol strictly: always use the same solvent grade, buffer pH, and preparation time. 3. Best practice is to prepare a single stock solution and create aliquots for individual experiments to ensure consistency.

Data & Protocols

Data Presentation

Table 1: Summary of Factors Affecting Acylated Phloroglucinol Stability

FactorImpact on StabilityRecommended Mitigation Strategy
Oxygen (Air) HighStore under an inert atmosphere (N₂, Ar); use tightly sealed containers with minimal headspace.[5]
Alkaline pH (>7) HighMaintain solutions in a neutral or slightly acidic pH range (3-6).[5][14]
Light (UV) ModerateStore in amber vials or protect from light by wrapping in foil; keep in the dark.[7]
High Temperature Moderate-HighStore at reduced temperatures (2-8°C or -20°C). Avoid prolonged exposure to heat.[2]
Moisture/Humidity ModerateStore in a dry environment, preferably in a desiccator. Use anhydrous solvents.[12][13]

Table 2: Recommended Storage Conditions Checklist

ConditionSolid CompoundStock Solution
Temperature -20°C (Long-term) or 2-8°C (Short-term)-80°C
Atmosphere Inert Gas (Argon/Nitrogen)Minimal Headspace, Inert Gas Overlay
Light Protection Amber Vial / In the DarkAmber Vial / In the Dark
Container Tightly Sealed Glass VialTightly Sealed Glass Vial
Handling Store in DesiccatorAliquot for Single Use
Duration Months to Years (check supplier data)Days to Weeks (must be validated)
Experimental Protocols

Protocol 1: General Protocol for Preparing and Storing Stock Solutions

  • Preparation Environment: Work in an area with minimal light exposure. Use high-purity, anhydrous solvents (e.g., HPLC-grade DMSO, Acetonitrile). If using aqueous buffers, ensure they are freshly prepared and filtered.

  • Weighing: Allow the solid compound container to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation. Weigh the required amount quickly.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. If necessary, use gentle vortexing or sonication to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-protecting vials (e.g., amber glass HPLC vials). The volume of the aliquot should be appropriate for a single experiment to avoid reusing leftover solution.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Sealing and Labeling: Seal the vials tightly. Label each vial clearly with the compound name, concentration, solvent, and preparation date.

  • Storage: Immediately place the labeled aliquots in a -80°C freezer for long-term storage.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Use it for the experiment and discard any unused portion. Do not refreeze.

Protocol 2: Protocol for a Basic Forced Degradation Study

This protocol helps identify potential degradation pathways and assess the stability-indicating properties of your analytical method (e.g., HPLC).

  • Stock Preparation: Prepare a stock solution of your acylated phloroglucinol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂).

    • Control: HPLC-grade water.

  • Incubation:

    • For acid, base, and oxidative samples, incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).[6]

    • The base hydrolysis reaction is often very fast and may show significant degradation within an hour at room temperature.[5]

  • Thermal Stress: Place a tightly sealed vial of the stock solution in an oven at a high temperature (e.g., 105°C) for 24 hours.[6] Separately, test a solid sample under the same conditions.

  • Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control vial wrapped in foil to serve as a dark control.

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including the time-zero control) by a suitable stability-indicating HPLC-UV/PDA method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products. A peak purity analysis using a PDA detector can confirm if the main peak remains spectrally pure under stress conditions.

Visual Guides and Workflows

degradation_pathways cluster_compound Compound State cluster_factors Degradation Factors Stable Acylated Phloroglucinol (Stable Form) Degraded Degradation Products (e.g., Oxidized Species, Hydrolysis Products) Stable->Degraded Degradation Oxygen Oxygen p1 Oxygen->p1 Alkaline_pH Alkaline pH p2 Alkaline_pH->p2 Light UV Light p3 Light->p3 Heat High Temperature p4 Heat->p4 p1->Degraded p2->Degraded p3->Degraded p4->Degraded

Caption: Key environmental factors leading to the degradation of acylated phloroglucinols.

troubleshooting_logic problem Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Air Exposure) problem->check_storage purity_check Perform Purity Check (e.g., HPLC-PDA) check_storage->purity_check degraded Degradation Peaks Present? purity_check->degraded review_handling Review Solution Prep & Handling Protocol degraded->review_handling No new_batch Order & Qualify New Batch degraded->new_batch Yes protocol_ok Protocol Adherence OK? review_handling->protocol_ok continue_work Compound is Stable. Continue Experiments. new_batch->continue_work modify_protocol Modify Protocol (e.g., Prepare Fresh) protocol_ok->modify_protocol No protocol_ok->continue_work Yes modify_protocol->continue_work

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-4-isobutyrylphloroglucinol for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Methyl-4-isobutyrylphloroglucinol for successful in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic compound and is soluble in several organic solvents. For in-vitro assays, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly used primary solvent.[1] Other potential solvents include ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate. However, for cell-based assays, DMSO and ethanol are preferred due to their miscibility with aqueous culture media and lower cytotoxicity at low concentrations.

Q2: What is the maximum concentration of DMSO that can be used in my cell culture experiment?

A2: The tolerance of cell lines to DMSO can vary. As a general rule, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function. For sensitive or primary cells, a final DMSO concentration of 0.1% or lower is advisable.

Q3: My compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Reduce the final concentration: Your target concentration may be above the solubility limit of the compound in the final medium.

  • Use a co-solvent: A mixture of solvents, such as DMSO and ethanol, can sometimes improve solubility.

  • Incorporate a solubilizing agent: Surfactants or cyclodextrins can be used to enhance aqueous solubility.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach or add the stock solution to a smaller volume of media with vigorous vortexing before further dilution.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent alternatives for improving the aqueous solubility of hydrophobic compounds.[2][3][4] They form inclusion complexes with the drug molecule, increasing its solubility in water-based solutions. This can be a good option if your cells are particularly sensitive to DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates in stock solution (in DMSO). The concentration of the stock solution is too high.Prepare a lower concentration stock solution. Gentle warming (e.g., 37°C) and vortexing may help dissolve the compound.
Compound precipitates immediately upon addition to cell culture medium. The final concentration exceeds the aqueous solubility limit. The dilution method is not optimal.Decrease the final concentration of the compound in the assay. Prepare an intermediate dilution in a serum-containing medium before adding to the final culture. Add the stock solution dropwise to the medium while vortexing.
Cells show signs of stress or death in the vehicle control (DMSO only). The final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration to 0.1% or lower. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your cells. Consider using a less toxic solvent or a cyclodextrin-based formulation.
Inconsistent results between experiments. Incomplete dissolution of the compound. Precipitation of the compound over the course of the experiment.Ensure complete dissolution of the stock solution before each use by vortexing. Visually inspect the culture wells for any signs of precipitation during the experiment. Prepare fresh dilutions for each experiment.
Low or no biological activity observed. The compound is not sufficiently bioavailable in the assay due to poor solubility. The compound has degraded.Use a solubilization enhancer like HP-β-CD to increase the concentration of the dissolved compound. Protect the stock solution from light and store it at -20°C or -80°C.

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the vial containing the compound powder and the DMSO to reach room temperature.

  • Calculate Required Volume of DMSO: Determine the mass of the this compound powder. Calculate the volume of DMSO needed to achieve a 10 mM concentration (Molecular Weight of this compound: ~224.25 g/mol ).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: General In-Vitro Anti-Inflammatory Assay (NF-κB Translocation)

This protocol provides a general workflow for assessing the anti-inflammatory effects of this compound by measuring the translocation of the NF-κB p65 subunit in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Pre-treat the cells with the compound or vehicle control for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

Experimental Workflow for In-Vitro Anti-Inflammatory Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_staining Staining cluster_analysis Analysis start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of This compound seed_cells->prepare_compound pretreat Pre-treat cells with compound or vehicle prepare_compound->pretreat stimulate Stimulate with LPS pretreat->stimulate fix_perm Fix and Permeabilize cells stimulate->fix_perm immunostain Immunostain for NF-κB p65 fix_perm->immunostain dapi_stain Stain nuclei with DAPI immunostain->dapi_stain image Image Acquisition dapi_stain->image analyze Quantify NF-κB nuclear translocation image->analyze end End analyze->end

Caption: Workflow for an in-vitro anti-inflammatory assay measuring NF-κB translocation.

Putative Anti-Inflammatory Signaling Pathway of Phloroglucinol Derivatives

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Signaling Cascade LPS LPS IKK IKK LPS->IKK Phloroglucinol This compound Phloroglucinol->IKK AMPK AMPK Phloroglucinol->AMPK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Nucleus->Inflammation HO1 HO-1 Nucleus->HO1 Gene expression Nrf2_Keap1 Nrf2/Keap1 (Inactive) AMPK->Nrf2_Keap1 Activates Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 release Nrf2->Nucleus Translocation Antioxidant Anti-inflammatory & Antioxidant Response HO1->Antioxidant

References

Minimizing matrix effects in LC-MS/MS analysis of 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Methyl-4-isobutyrylphloroglucinol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3][4] The primary cause is competition between the analyte and matrix components for ionization in the MS source.[5][6]

Q2: What are the common sources of matrix effects in bioanalytical samples?

A2: Common sources of matrix effects include endogenous components like phospholipids (B1166683), proteins, salts, and carbohydrates.[1] Exogenous sources can also contribute, such as anticoagulants, dosing vehicles, and co-administered medications.[1] Phospholipids are particularly problematic in plasma and serum samples as they often co-extract with analytes and can suppress the ionization signal.[5]

Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?

A3: The post-column infusion method is a common qualitative technique.[7] In this method, a constant flow of this compound solution is infused into the MS source post-chromatographic column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[7][8]

Q4: What is the "gold standard" for quantitatively measuring matrix effects?

A4: The post-extraction spike method is considered the standard for quantifying matrix effects.[8][9] This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) with the peak area of the analyte in a neat solution (Set A) at the same concentration. The matrix effect is calculated as (Peak Area B / Peak Area A) * 100. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[8][9]

Q5: How can a stable isotope-labeled (SIL) internal standard help?

A5: A stable isotope-labeled internal standard, such as a 13C- or D-labeled this compound, is the most effective tool to compensate for matrix effects.[6][10][11] Because a SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6][10] By using the peak area ratio of the analyte to the SIL internal standard, the variability caused by the matrix effect can be effectively normalized, leading to highly accurate and precise quantification.[10][11]

Troubleshooting Guide

Q: I am observing low signal intensity and poor reproducibility for my analyte. Could this be a matrix effect?

A: Yes, these are classic symptoms of ion suppression due to matrix effects.[3][12] Co-eluting endogenous compounds from your sample, such as phospholipids, are likely interfering with the ionization of this compound.

Recommended Actions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6][13] Move from a simple Protein Precipitation (PPT) method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[13][14] Polymeric mixed-mode SPE often provides the cleanest extracts.[15]

  • Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the interfering matrix components.[6] Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can shift the retention time of this compound away from the suppression zone.[16]

  • Reduce Injection Volume: Diluting the sample or simply injecting a smaller volume can reduce the absolute amount of matrix components entering the MS source, thereby lessening the effect.[16] This is only feasible if the assay sensitivity is sufficient.[16]

  • Implement a SIL Internal Standard: If not already in use, employing a stable isotope-labeled internal standard is the best way to compensate for unavoidable matrix effects.[17]

Q: My calibration curve is non-linear, especially at lower concentrations. What could be the cause?

A: Non-linearity can be caused by differential matrix effects across the concentration range. The impact of ion suppression or enhancement may not be consistent at low versus high analyte concentrations.

Recommended Actions:

  • Assess Matrix Effect Quantitatively: Use the post-extraction spike method (see Protocol 1) to determine the extent of the matrix effect at low, medium, and high concentrations.

  • Use a Matrix-Matched Calibration: Prepare your calibration standards in the same blank biological matrix as your samples.[6][18] This ensures that the standards and samples experience similar matrix effects, improving linearity and accuracy.[6]

  • Evaluate Different Extraction Lots: The relative matrix effect can vary between different lots or sources of the same biological matrix. During validation, it is crucial to evaluate the matrix effect using at least six different lots of the blank matrix to ensure method robustness.[1]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation methods in reducing matrix effects and improving analyte recovery for small phenolic molecules like this compound.

Sample Preparation Method Matrix Effect (%) (Ion Suppression)Analyte Recovery (%) Cleanliness of Extract Notes
Protein Precipitation (PPT) 55 - 70%90 - 105%LowFast and simple but results in the "dirtiest" extract, with significant phospholipid content.[13]
Liquid-Liquid Extraction (LLE) 80 - 95%75 - 90%MediumMore selective than PPT, effectively removes many salts and proteins. Analyte recovery can be lower for polar compounds.[15]
Solid-Phase Extraction (SPE) 95 - 110%85 - 100%HighHighly selective, providing the cleanest extracts by effectively removing phospholipids and other interferences.[5][15]

Note: Values are representative and can vary based on the specific matrix, analyte concentration, and optimized protocol.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound reference standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Your established sample preparation materials (e.g., SPE cartridges, LLE solvents).

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution):

    • Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-point of the expected calibration curve).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the six sources using your validated sample preparation method.

    • After the final step (e.g., evaporation and reconstitution), spike the extracted matrix with the reference standard to achieve the exact same final concentration as in Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze at least three replicates of Set A and each sample from Set B using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for the analyte in Set A (Peak AreaNeat).

    • Calculate the average peak area for the analyte in each source from Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) for each source using the formula: Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100 [8]

Interpretation of Results:

  • < 85%: Significant Ion Suppression

  • 85% - 115%: Acceptable / No Significant Matrix Effect

  • > 115%: Significant Ion Enhancement

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.

Materials:

  • A pooled lot of blank biological matrix.

  • Reagents and materials for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Procedure:

  • Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE) according to established protocols.

  • Following extraction, spike the processed extracts with this compound to a known concentration.

  • Prepare a neat solution of the analyte at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1. The method yielding a Matrix Effect value closest to 100% is the most effective at removing interferences.

Visualizations

Matrix_Effect_Workflow start Start: Poor Reproducibility or Low Signal qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess Suppression zone co-elutes with analyte is_effect Matrix Effect Observed? quant_assess->is_effect optimize_sample_prep Optimize Sample Prep (LLE or SPE) is_effect->optimize_sample_prep Yes end_ok Method Acceptable is_effect->end_ok No (85-115%) optimize_chrom Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chrom use_sil Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil revalidate Re-evaluate Matrix Effect use_sil->revalidate revalidate->is_effect

Caption: Workflow for identifying and mitigating matrix effects.

Ion_Suppression_Mechanism cluster_source ESI Droplet Evaporation cluster_explanation Mechanism droplet_initial Initial Droplet (Analyte + Matrix) droplet_conc Concentrated Droplet (Competition for Surface) droplet_initial->droplet_conc Solvent Evaporation gas_phase Gas Phase Ions droplet_conc->gas_phase Ion Emission ms_inlet MS Inlet gas_phase->ms_inlet explanation Matrix components (M+) outcompete analyte (A+) for charge and access to the droplet surface, reducing the number of analyte ions that reach the gas phase. analyte Analyte (A+) matrix Matrix (M+)

Caption: How matrix components cause ion suppression in the ESI source.

References

Enhancing extraction efficiency of 2-Methyl-4-isobutyrylphloroglucinol from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 2-Methyl-4-isobutyrylphloroglucinol from complex matrices, particularly from plant sources such as Dryopteris crassirhizoma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a phloroglucinol (B13840) derivative found in certain plants, notably the rhizomes of Dryopteris crassirhizoma. Like many phenolic compounds, its extraction can be challenging due to its potential for degradation, its occurrence in complex mixtures with structurally similar compounds, and its varying solubility in different solvent systems. The presence of interfering substances in the plant matrix, such as pigments and lipids, further complicates the extraction and purification process.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the desired purity and yield. A sequential extraction approach is often effective. Non-polar solvents like n-hexane can be used initially to remove lipids and other non-polar compounds. Subsequently, solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol, can be used to extract the target phloroglucinol derivatives.[1] For phlorotannins, which are related polyphenolic compounds, aqueous mixtures of acetone (B3395972) or ethanol (B145695) have been shown to be effective.[2]

Q3: What are the advantages of Ultrasonic-Assisted Extraction (UAE) for this compound?

A3: Ultrasonic-assisted extraction is a modern and efficient method for extracting natural products. Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several advantages, including higher yields, shorter extraction times, and reduced solvent consumption.[3][4] The cavitation effect produced by ultrasound waves facilitates the disruption of plant cell walls, enhancing solvent penetration and mass transfer of the target compound.[4]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS) is the most common and reliable method for the quantification of phloroglucinol derivatives.[5][6] A validated HPLC-MS/MS method allows for accurate and sensitive determination of the compound even in complex mixtures.[6]

Q5: Can I use the same extraction protocol for different plant matrices?

A5: While the general principles of extraction will be similar, the protocol may need to be optimized for different plant matrices. The composition of the matrix, including the presence of interfering compounds, can vary significantly between plant species and even different parts of the same plant. Therefore, it is recommended to perform preliminary experiments to determine the optimal extraction parameters for your specific sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Inefficient cell wall disruption Ensure the plant material is finely powdered to maximize the surface area for solvent contact. Consider pre-treatment methods if necessary.
Inappropriate solvent selection The polarity of the extraction solvent may not be optimal for the target compound. Experiment with a range of solvents with varying polarities or consider a sequential extraction approach. For phenolic compounds, aqueous mixtures of ethanol or acetone can be more effective than pure solvents.[2][7][8]
Suboptimal extraction parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For UAE, sonication power is also a critical parameter.[3][9]
Degradation of the target compound Phenolic compounds can be sensitive to heat and light. Avoid high temperatures during extraction and processing, and protect extracts from light.[10][11]
Incomplete extraction Increase the number of extraction cycles or the extraction time to ensure complete recovery of the target compound.
Problem 2: Poor Purity of the Extract
Possible Cause Troubleshooting Step
Co-extraction of interfering compounds Use a preliminary extraction step with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent.[1]
Presence of pigments (e.g., chlorophyll) Consider using adsorbent materials like activated charcoal or specific solid-phase extraction (SPE) cartridges to remove pigments.
Complex sample matrix Employ chromatographic purification techniques such as column chromatography or preparative HPLC to isolate the target compound from the crude extract.
Problem 3: Inconsistent Results
Possible Cause Troubleshooting Step
Inhomogeneous sample Ensure the plant material is thoroughly homogenized before taking a subsample for extraction.
Variability in extraction conditions Maintain consistent extraction parameters (time, temperature, solvent ratio, etc.) across all experiments.
Instrumental variability Regularly calibrate and maintain your analytical instruments (e.g., HPLC) to ensure consistent performance.

Data Presentation

Table 1: Comparison of Solvents for Phloroglucinol Derivative Extraction
Solvent SystemTarget CompoundsMatrixKey FindingsReference
Sequential: n-hexane, dichloromethane, ethyl acetate, methanolPhloroglucinol derivativesDryopteris crassirhizomaEthyl acetate extract showed high levels of flavaspidic acids AP, AB, PB, and BB.
70% Acetone (aqueous)PhlorotanninsFucus vesiculosusFound to be the most suitable solvent system for phlorotannin extraction in one study.[2]
50% Ethanol (aqueous)Phenols and FlavonoidsCotinus coggygriaAchieved the optimum extraction rate for flavonoids and polyphenols.
70% Ethanol (aqueous)Phenolic CompoundsWalnut LeavesDetermined as the optimal solvent concentration for antioxidant extraction.[8]
Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE) of Phenolic Compounds
ParameterOptimal ValueMatrixTargetReference
Extraction Time103.03 minDryopteris crassirhizomaα-Glucosidase Inhibitors (Phloroglucinols)[3]
Sonication Power342.69 WDryopteris crassirhizomaα-Glucosidase Inhibitors (Phloroglucinols)[3]
Solvent-to-Material Ratio94.00 mL/gDryopteris crassirhizomaα-Glucosidase Inhibitors (Phloroglucinols)[3]
Ultrasonic Time60-80 minPeony Roots and LeavesTotal Flavonoids[9]
Solid-Liquid Ratio1:5 to 1:10 g/mLPeony Roots and LeavesTotal Flavonoids[9]
Ultrasonic Power250 WPeony Roots and LeavesTotal Flavonoids[9]

Experimental Protocols

Protocol 1: Sequential Solid-Liquid Extraction

This protocol is a general guideline based on methods for extracting phloroglucinol derivatives from Dryopteris crassirhizoma.

  • Sample Preparation:

    • Air-dry the plant material (e.g., rhizomes of Dryopteris crassirhizoma) at room temperature.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material with n-hexane (e.g., 1:10 solid-to-solvent ratio, w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the n-hexane extract.

    • Air-dry the plant residue to remove any remaining n-hexane.

  • Extraction of this compound:

    • Macerate the defatted plant residue with ethyl acetate (e.g., 1:10 solid-to-solvent ratio, w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the ethyl acetate extract.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Concentration:

    • Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using a validated HPLC or HPLC-MS/MS method to quantify this compound.

Protocol 2: Optimized Ultrasonic-Assisted Extraction (UAE)

This protocol is based on optimized conditions for extracting phenolic compounds from plant materials.[3][9]

  • Sample Preparation:

    • Prepare the powdered plant material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material in an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at the optimized solvent-to-material ratio (e.g., 94 mL/g).[3]

    • Place the vessel in an ultrasonic bath.

    • Set the sonication power (e.g., 343 W) and extraction time (e.g., 103 min).[3]

    • Maintain a constant temperature during extraction if required.

  • Post-Extraction Processing:

    • Filter the extract to separate the solid residue.

    • Concentrate the extract as described in Protocol 1.

  • Quantification:

    • Analyze the extract using HPLC or HPLC-MS/MS as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification start Plant Material (e.g., Dryopteris crassirhizoma) drying Air Drying start->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (e.g., Ethyl Acetate or UAE with aq. Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hplc Quantification (HPLC/HPLC-MS/MS) concentration->hplc purification Purification (Column Chromatography/Prep-HPLC) concentration->purification troubleshooting_workflow start Low Extraction Yield? cause1 Inefficient Cell Disruption? start->cause1 Yes solution1 Optimize Grinding/Pre-treatment cause1->solution1 Yes cause2 Suboptimal Solvent? cause1->cause2 No solution2 Test Different Polarities/Mixtures cause2->solution2 Yes cause3 Suboptimal Parameters? cause2->cause3 No solution3 Optimize Time, Temp, Ratio, Power (UAE) cause3->solution3 Yes cause4 Compound Degradation? cause3->cause4 No solution4 Reduce Temperature, Protect from Light cause4->solution4 Yes

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 2-Methyl-4-isobutyrylphloroglucinol and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the naturally derived phenolic compound, 2-Methyl-4-isobutyrylphloroglucinol, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While direct comparative studies on the anti-inflammatory activity of this compound versus ibuprofen are not currently available in the scientific literature, this document synthesizes existing data on ibuprofen and structurally related acylated phloroglucinol (B13840) derivatives to offer a predictive comparison and highlight differing mechanisms of action.

Executive Summary

Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. In contrast, based on studies of related acylated phloroglucinol compounds, this compound is hypothesized to mediate its anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) signaling pathway. This fundamental difference in molecular targets suggests distinct therapeutic profiles and potential applications.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for ibuprofen and representative acylated phloroglucinol derivatives against key inflammatory mediators. It is important to note that the data for acylated phloroglucinols is based on structurally similar compounds and serves as an estimation of the potential activity of this compound.

CompoundTargetIC50 Value (µM)Experimental Model
Ibuprofen COX-113Enzyme Assay
COX-2370Enzyme Assay
iNOS (activity)760LPS-stimulated rat glial cells
Diacylphloroglucinol iNOS19.0LPS-induced RAW 264.7 macrophages
NF-κB34.0Phorbol (B1677699) 12-myristate 13-acetate-induced HEK293 cells
Alkylated monoacylphloroglucinol iNOS19.5LPS-induced RAW 264.7 macrophages
NF-κB37.5Phorbol 12-myristate 13-acetate-induced HEK293 cells

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of ibuprofen and acylated phloroglucinols are believed to be mediated by distinct signaling pathways.

Ibuprofen: The primary mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the inflammatory response.

Acylated Phloroglucinols: Based on studies of related compounds, this compound likely exerts its anti-inflammatory effects through the inhibition of the iNOS and NF-κB pathways.[1][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Inhibition of NF-κB activation leads to a broad suppression of the inflammatory cascade. Furthermore, some phloroglucinol derivatives have been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.

Signaling Pathway Diagrams

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Figure 1: Simplified signaling pathway of Ibuprofen's anti-inflammatory action.

Phloroglucinol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Upregulates Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines)->Inflammation Acylated Phloroglucinols Acylated Phloroglucinols Acylated Phloroglucinols->IKK Acylated Phloroglucinols->NF-κB Inhibits translocation

Figure 2: Hypothesized anti-inflammatory pathway of Acylated Phloroglucinols.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory activity of compounds based on the cited literature.

1. COX Inhibition Assay (for Ibuprofen)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

    • The production of prostaglandin (B15479496) E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity compared to the vehicle control.

2. Nitric Oxide (NO) Production and iNOS Expression Assay (for Acylated Phloroglucinols)

  • Objective: To evaluate the inhibitory effect of a compound on NO production and iNOS expression in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are pre-treated with various concentrations of the test compound for 1-2 hours.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Cell lysates are collected, and the protein expression levels of iNOS are determined by Western blot analysis.

    • The IC50 value for NO inhibition is calculated.

3. NF-κB Activity Assay (for Acylated Phloroglucinols)

  • Objective: To assess the effect of a compound on NF-κB activation.

  • Methodology:

    • HEK293 cells are transiently transfected with an NF-κB-luciferase reporter plasmid.

    • The transfected cells are pre-treated with the test compound at various concentrations.

    • NF-κB activation is induced by a stimulant such as phorbol 12-myristate 13-acetate (PMA).

    • Luciferase activity is measured using a luminometer, which reflects the level of NF-κB transcriptional activity.

    • The IC50 value for NF-κB inhibition is determined.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Anti-inflammatory Assays cluster_1 Endpoint Analysis Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) Compound Treatment Compound Treatment Cell Culture (e.g., RAW 264.7)->Compound Treatment Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Compound Treatment->Inflammatory Stimulus (e.g., LPS) Incubation Incubation Inflammatory Stimulus (e.g., LPS)->Incubation Nitric Oxide Assay (Griess) Nitric Oxide Assay (Griess) Incubation->Nitric Oxide Assay (Griess) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) Incubation->Western Blot (iNOS, COX-2) ELISA (Cytokines) ELISA (Cytokines) Incubation->ELISA (Cytokines) Luciferase Assay (NF-κB) Luciferase Assay (NF-κB) Incubation->Luciferase Assay (NF-κB) Data Analysis (IC50) Data Analysis (IC50) Nitric Oxide Assay (Griess)->Data Analysis (IC50) Western Blot (iNOS, COX-2)->Data Analysis (IC50) ELISA (Cytokines)->Data Analysis (IC50) Luciferase Assay (NF-κB)->Data Analysis (IC50)

Figure 3: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While ibuprofen is a well-characterized and effective anti-inflammatory agent acting through COX inhibition, the available evidence on related compounds suggests that this compound may represent a class of anti-inflammatory agents with a distinct mechanism of action centered on the iNOS and NF-κB pathways. The potential for a different side-effect profile and efficacy in specific inflammatory conditions warrants direct investigation into the anti-inflammatory properties of this compound. Further research, including head-to-head comparative studies, is necessary to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Effects of Phloroglucinol and its Acylated Derivative, 2',4',6'-Trihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of phloroglucinol (B13840) and its acetylated analogue, with a focus on experimental data and methodologies.

Introduction

Phloroglucinol, a simple phenolic compound, and its derivatives have garnered significant attention in biomedical research for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural modification of the parent phloroglucinol molecule, such as through acylation, can significantly alter its physicochemical properties and biological efficacy. This guide provides a comparative overview of the cytotoxicity of phloroglucinol and a representative acylated derivative, 2',4',6'-Trihydroxyacetophenone.

It is important to note that a direct comparative study on the cytotoxicity of 2-Methyl-4-isobutyrylphloroglucinol and phloroglucinol could not be found in the existing literature. Therefore, this guide utilizes 2',4',6'-Trihydroxyacetophenone as a representative acylated phloroglucinol to facilitate a data-driven comparison.

Cytotoxicity Profile: A Tabular Comparison

The following table summarizes the available quantitative data on the cytotoxic effects of phloroglucinol and 2',4',6'-Trihydroxyacetophenone against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
Phloroglucinol HT-29Colon CarcinomaMTS24~177 (50 µg/ml)[1]
PC3Prostate CancerMTT24 & 48>1000[2]
2',4',6'-Trihydroxyacetophenone A549Lung CarcinomaMTT481.51[3]
4T1Breast CancerMTT48-[3]
B16F10Skin Cancer (Melanoma)MTT48-[3]

Note: The IC50 value for Phloroglucinol on HT-29 cells was converted from µg/ml to µM for comparative purposes (Molar Mass of Phloroglucinol: 126.11 g/mol ). The study on PC3 cells indicated a significant reduction in cell viability only at concentrations of 1 mM and above. For 2',4',6'-Trihydroxyacetophenone on 4T1 and B16F10 cell lines, the original study did not provide specific IC50 values but evaluated its cytotoxic activities.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for the interpretation and replication of cytotoxicity data. The following sections detail the methodologies employed in the cited studies.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound (Phloroglucinol or 2',4',6'-Trihydroxyacetophenone) and a vehicle control.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:

The MTS assay is a similar colorimetric method to the MTT assay but offers the advantage of forming a soluble formazan product, simplifying the procedure.

  • Principle: In the presence of an electron coupling reagent (e.g., phenazine (B1670421) methosulfate), MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Protocol Outline: The protocol is similar to the MTT assay, with the key difference being that a separate solubilization step is not required. After the incubation with the MTS reagent, the absorbance is directly measured.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is essential for their potential therapeutic development.

Phloroglucinol-Induced Cytotoxicity

Studies have indicated that phloroglucinol can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. In HT-29 colon cancer cells, phloroglucinol has been shown to suppress cell viability and induce apoptosis in a concentration-dependent manner.[1] This process involves:

  • Alteration of Bcl-2 family proteins: These proteins are key regulators of the intrinsic apoptotic pathway.

  • Release of cytochrome c: This mitochondrial protein, when released into the cytoplasm, triggers the activation of caspases.

  • Activation of caspases: Specifically, caspase-3 and caspase-8 are activated, which are executioner caspases in the apoptotic cascade.[1]

The following diagram illustrates a simplified workflow for a typical cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound compound_prep->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation add_reagent Add viability reagent (e.g., MTT, MTS) incubation->add_reagent reagent_incubation Incubate for color development add_reagent->reagent_incubation solubilization Solubilize formazan crystals (for MTT) reagent_incubation->solubilization read_absorbance Measure absorbance with a plate reader solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of a compound using a cell viability assay.

Potential Mechanisms for Acylated Phloroglucinols

While specific signaling pathway data for 2',4',6'-Trihydroxyacetophenone's cytotoxicity is limited in the provided search results, the significant increase in potency compared to phloroglucinol (as suggested by the lower IC50 value against A549 cells) indicates that the addition of the acetyl group drastically alters its interaction with cellular targets. It is plausible that acylation enhances the compound's lipophilicity, facilitating its entry into cells and interaction with intracellular components. Further research is required to elucidate the precise signaling pathways affected by this acylated derivative.

The following diagram depicts a simplified representation of an apoptotic signaling pathway that can be triggered by cytotoxic compounds.

Apoptotic_Signaling_Pathway compound Cytotoxic Compound (e.g., Phloroglucinol) cell_membrane Cell Membrane compound->cell_membrane Enters Cell mitochondria Mitochondria cell_membrane->mitochondria Induces Mitochondrial Stress bcl2_family Bcl-2 Family (Regulation) mitochondria->bcl2_family Regulates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified model of the intrinsic apoptotic pathway initiated by a cytotoxic agent.

Conclusion

Based on the available data, both phloroglucinol and its acylated derivative, 2',4',6'-Trihydroxyacetophenone, exhibit cytotoxic properties against cancer cell lines. Notably, the acylated derivative demonstrates significantly higher potency in the A549 lung carcinoma cell line. This suggests that the addition of an acyl group can be a viable strategy to enhance the cytotoxic potential of the phloroglucinol scaffold. The primary mechanism of action for phloroglucinol-induced cytotoxicity appears to be the induction of apoptosis. Further investigation into the specific signaling pathways modulated by acylated phloroglucinols is warranted to fully understand their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the importance of structure-activity relationships in the design of novel anticancer agents.

References

Comparison Guide: Evaluating the Cross-reactivity of 2-Methyl-4-isobutyrylphloroglucinol in Steroid Hormone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential cross-reactivity of 2-Methyl-4-isobutyrylphloroglucinol in commercially available steroid hormone immunoassays. Due to a lack of specific published data on this compound's interference, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective evaluation.

Introduction to Immunoassay Cross-reactivity

Immunoassays are a cornerstone of endocrinology research and clinical diagnostics, offering high sensitivity for quantifying steroid hormones such as testosterone, estradiol, progesterone, and cortisol. However, the specificity of these assays is paramount. Cross-reactivity occurs when a substance other than the intended analyte, in this case, a steroid hormone, binds to the assay's antibody. This can lead to erroneously elevated measurements and misinterpretation of results.

The compound this compound, a derivative of phloroglucinol, does not share the classic steran nucleus of steroid hormones. However, its phenolic and acyl moieties could potentially interact with antibodies, particularly in polyclonal-based immunoassays. Therefore, empirical testing is essential to determine the extent of its interference.

Comparative Analysis of Potential Cross-reactivity

The following tables are templates for presenting experimental data on the cross-reactivity of this compound. These tables should be populated with data from the experimental protocols outlined in Section 3.

Table 1: Cross-reactivity of this compound in a Testosterone Immunoassay

Compound TestedConcentration (ng/mL)Measured Testosterone (ng/mL)% Cross-reactivity
This compound10000.50.05%
5000.20.04%
100< 0.1Not Detectable
Dihydrotestosterone (Positive Control)108.585%
Vehicle ControlN/A< 0.1N/A

Table 2: Comparative Cross-reactivity Across Different Steroid Hormone Immunoassays

Steroid Hormone AssayTest Compound (at 1000 ng/mL)Apparent Concentration (ng/mL)% Cross-reactivity
Testosterone This compound0.50.05%
Estradiol This compound< 0.01Not Detectable
Progesterone This compound0.20.02%
Cortisol This compound< 1.0Not Detectable

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible cross-reactivity data.

3.1. Principle of Competitive Immunoassay

In a typical competitive immunoassay, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

G cluster_sample Sample cluster_reagents Assay Reagents Analyte Steroid Hormone Antibody Specific Antibody (Immobilized) Analyte->Antibody Binds Interferent 2-Methyl-4-isobutyryl- phloroglucinol Interferent->Antibody Potentially Binds (Cross-reactivity) Labeled_Analyte Labeled Steroid (e.g., Enzyme-linked) Labeled_Analyte->Antibody Binds

Caption: Principle of competitive immunoassay and potential cross-reactivity.

3.2. Protocol for Cross-reactivity Assessment

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid solvent-induced interference.

  • Serial Dilutions: Create a series of dilutions of the test compound in the assay buffer. The concentration range should be wide enough to cover plausible physiological and pharmacological concentrations.

  • Assay Procedure:

    • Use a commercially available ELISA or chemiluminescence immunoassay kit for the steroid hormone of interest.

    • Add the serially diluted test compound to the wells of the microplate.

    • Follow the manufacturer's instructions for adding the enzyme-labeled steroid and the specific antibody.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis:

    • Calculate the apparent concentration of the steroid hormone for each dilution of the test compound using the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Apparent Concentration of Steroid / Actual Concentration of Test Compound) x 100

G start Start: Prepare Stock Solution of Test Compound prep_dilutions Prepare Serial Dilutions in Assay Buffer start->prep_dilutions run_assay Run Steroid Immunoassay (e.g., ELISA) with Dilutions prep_dilutions->run_assay measure_signal Measure Signal (Absorbance/Luminescence) run_assay->measure_signal calc_conc Calculate Apparent Steroid Concentration from Standard Curve measure_signal->calc_conc calc_cross Calculate % Cross-reactivity calc_conc->calc_cross end End: Report Results calc_cross->end

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Mitigating and Confirming Cross-reactivity

If significant cross-reactivity is detected, further steps are necessary to ensure data integrity.

4.1. Alternative Assays:

  • Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid hormone analysis due to its high specificity, which relies on the mass-to-charge ratio of the analyte. It is not susceptible to antibody-based cross-reactivity.

  • Immunoassays with Different Antibodies: Using an immunoassay from a different manufacturer that employs a different antibody (preferably monoclonal with a well-characterized epitope) can help to confirm or refute the initial findings.

4.2. Logical Framework for Investigation

G start Unexpectedly High Steroid Hormone Result check_compound Is this compound present in the sample? start->check_compound test_cross Perform Cross-reactivity Test (as per protocol) check_compound->test_cross Yes no_compound Compound not present. Investigate other causes. check_compound->no_compound No cross_reactivity_detected Significant Cross-reactivity Detected? test_cross->cross_reactivity_detected use_lcms Confirm with LC-MS/MS cross_reactivity_detected->use_lcms Yes no_cross_reactivity No Significant Cross-reactivity. Result is likely valid. cross_reactivity_detected->no_cross_reactivity No

Caption: Decision tree for investigating potential immunoassay interference.

Conclusion

While there is no direct evidence to suggest that this compound is a significant cross-reactant in steroid hormone immunoassays, its potential for interference cannot be dismissed without empirical evidence. Researchers whose work involves this compound should perform the due diligence outlined in this guide to validate their immunoassay results. The use of highly specific methods like LC-MS/MS is recommended for confirmation if any ambiguity arises. This proactive approach ensures the accuracy and reliability of experimental data in drug development and scientific research.

Head-to-head comparison of different 2-Methyl-4-isobutyrylphloroglucinol extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. 2-Methyl-4-isobutyrylphloroglucinol, a phenolic compound found in ferns of the Dryopteris genus, has garnered interest for its potential biological activities. This guide provides a head-to-head comparison of various techniques for its extraction, supported by available experimental data for related phloroglucinols, to aid in the selection of the most suitable method.

The primary source of this compound and other structurally similar phloroglucinols is the rhizome of Dryopteris crassirhizoma. The extraction of these compounds has been approached through both traditional and modern methods. While direct comparative studies quantifying the yield of this compound across multiple techniques are limited, this guide consolidates data on the extraction of phloroglucinols from Dryopteris species to provide a comparative overview.

Comparison of Extraction Techniques

The selection of an extraction technique depends on a balance of factors including yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the key parameters and performance characteristics of conventional and modern methods applicable to the extraction of phloroglucinols from Dryopteris crassirhizoma.

Parameter Conventional Solvent Extraction (e.g., Maceration/Soxhlet) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Principle Soaking and/or continuous washing with an organic solvent.Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.Use of microwave energy to heat the solvent and rupture plant cells.Use of a supercritical fluid (typically CO2) as the solvent.
Typical Solvent(s) Ethanol (B145695), Methanol, Acetone, n-Hexane, Ethyl Acetate.Ethanol, Methanol.Ethanol, Methanol, Water.Supercritical CO2, often with a polar co-solvent like Ethanol.
Extraction Time Hours to days.Minutes to a few hours.[1]Minutes.Minutes to hours.
Temperature Room temperature to the boiling point of the solvent.Typically controlled, can be performed at lower temperatures.Higher localized temperature inside the plant matrix.Near-ambient to moderate temperatures (e.g., 31-70°C).[2]
Solvent Consumption High.Reduced.[1]Significantly reduced.Minimal organic solvent usage; CO2 is recycled.
Yield/Efficiency Generally lower yield and requires more time and solvent.Higher recovery of bioactive components in a shorter time compared to conventional methods.[1]Generally high extraction efficiency and rate.Highly selective and efficient, but can be expensive to set up.
Selectivity Low; co-extraction of undesirable compounds is common.Moderate.Moderate.High; can be tuned by adjusting pressure and temperature.
Compound Stability Risk of degradation for thermolabile compounds with prolonged heating (Soxhlet).Reduced risk of degradation due to shorter time and lower temperatures.Risk of thermal degradation if not properly controlled.Ideal for thermolabile compounds due to low extraction temperatures.[2]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Conventional Solvent Extraction (Sequential Maceration)

This method involves the sequential extraction of the plant material with solvents of increasing polarity to separate compounds based on their solubility.

  • Preparation : Air-dry the rhizomes of Dryopteris crassirhizoma and grind them into a fine powder.

  • Extraction :

    • Macerate the powdered rhizomes (e.g., 800 g) with n-hexane at room temperature with continuous stirring for 24 hours.

    • Filter the mixture and collect the n-hexane extract.

    • Air-dry the plant residue and subsequently extract with dichloromethane (B109758) for 24 hours with continuous stirring.

    • Filter and collect the dichloromethane extract.

    • Repeat the process with ethyl acetate, followed by methanol.

  • Concentration : Evaporate the solvent from each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Further Purification : The phloroglucinol-rich fractions (typically in the n-hexane and dichloromethane extracts) can then be subjected to further purification steps like column chromatography.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for extracting bioactive phloroglucinols from Dryopteris crassirhizoma.[1]

  • Preparation : Place the dried and powdered rhizomes of D. crassirhizoma into an extraction vessel.

  • Extraction Parameters :

    • Solvent : Ethanol.

    • Solvent-to-Material Ratio : 94.00 mL/g.

    • Sonication Power : 342.69 W.

    • Extraction Time : 103.03 minutes.

    • Ultrasonic Frequency : Typically 20-40 kHz.

  • Procedure :

    • Add the specified volume of ethanol to the powdered plant material in the ultrasonic bath.

    • Apply ultrasonic waves at the set power and for the designated time.

    • Maintain a constant temperature if required, using a cooling water jacket.

  • Post-Extraction :

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

This method uses supercritical CO2, which offers high diffusivity and low viscosity, allowing for efficient extraction.

  • Preparation : Load the ground rhizomes of Dryopteris into the extraction vessel.

  • Extraction Parameters :

    • Supercritical Fluid : Carbon dioxide (CO2).

    • Co-solvent : Ethanol (e.g., 1% of the total solvent amount) can be added to enhance the extraction of more polar phloroglucinols.[2]

    • Pressure : Ranging from 50 to 300 bar.[2]

    • Temperature : Ranging from 31 to 70°C.[2]

  • Procedure :

    • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

    • Pass the supercritical CO2 (with or without a co-solvent) through the extraction vessel containing the plant material.

    • The dissolved compounds are carried to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection : Collect the precipitated extract from the separator. The CO2 can be recycled back into the system.

Visualizing Workflows and Biological Context

The following diagrams illustrate the experimental workflow for extraction and purification, and the biological relevance of phloroglucinols from Dryopteris crassirhizoma.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis Plant_Material Dryopteris crassirhizoma (Rhizomes) Grinding Drying & Grinding Plant_Material->Grinding Extraction_Methods Extraction (UAE, SFE, Maceration) Grinding->Extraction_Methods Filtration Filtration Extraction_Methods->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Phloroglucinol Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Isolated_Compound This compound Purification->Isolated_Compound Analysis HPLC / MS Analysis Isolated_Compound->Analysis

Caption: General workflow for the extraction and isolation of this compound.

Biological_Activity cluster_targets Molecular & Cellular Targets cluster_effects Biological Effects Phloroglucinols Phloroglucinols from Dryopteris crassirhizoma (incl. This compound) Enzymes Enzymes (e.g., Xanthine Oxidase, α-Glucosidase) Phloroglucinols->Enzymes inhibit Bacteria Bacterial Cells Phloroglucinols->Bacteria act on Oxidative_Stress Reactive Oxygen Species (ROS) Phloroglucinols->Oxidative_Stress scavenge Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Antibacterial_Activity Antibacterial Activity Bacteria->Antibacterial_Activity Antioxidant_Activity Antioxidant Activity Oxidative_Stress->Antioxidant_Activity

Caption: Biological activities of phloroglucinols from Dryopteris crassirhizoma.

References

Validation of 2-Methyl-4-isobutyrylphloroglucinol as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methyl-4-isobutyrylphloroglucinol as a candidate Certified Reference Material (CRM) against established alternatives, namely Phloroglucinol (B13840) and Hyperforin DCHA. The validation of CRMs is paramount for ensuring the accuracy, reliability, and traceability of analytical measurements in research and pharmaceutical quality control.

Comparative Analysis of Reference Materials

The suitability of a compound as a CRM is determined by its purity, stability, and the robustness of the analytical methods used for its characterization. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compound (Proposed CRM)Phloroglucinol CRMHyperforin DCHA Reference Standard
Certified Purity Proposed: ≥99.5% (mass balance & qNMR)99.9% ± 0.1%[1]>97% to ≥98% (HPLC)[2]
Purity Assessment Method Mass Balance Approach (HPLC, GC, Karl Fischer, TGA), Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)[1]High-Performance Liquid Chromatography (HPLC)
Traceability Traceable to SI units via calibrated instruments and primary standards.Metrological traceability established through an in-house validated method.[1]Generally traceable to internal standards.
Uncertainty Expanded uncertainty to be determined based on ISO Guide 35 principles.Expanded uncertainty of 0.1% (k=2, ~95% confidence).[1]Not typically stated as an expanded uncertainty for reference standards.
Applications Quantification of phloroglucinol derivatives in herbal medicines (e.g., Hypericum perforatum), metabolism studies, and as a starting material for synthesis.General analytical standard, calibration of chromatographic systems.Primary active constituent in Hypericum perforatum extracts, used in antidepressant and anxiolytic research.[3]
Stability Expected to be stable when stored under recommended conditions (cool, dry, protected from light).Guaranteed purity ±2% prior to the expiration date when stored correctly.[1]Air and light sensitive; requires storage at -20°C under desiccating conditions.

Validation Workflow for a Certified Reference Material

The establishment of a new CRM involves a rigorous validation process to ensure its quality and metrological traceability. The workflow diagram below illustrates the key stages in the certification of this compound.

CRM Validation Workflow CRM Validation Workflow cluster_synthesis Material Production cluster_validation Purity Assessment & Certification cluster_certification Final Certification synthesis Synthesis & Purification characterization Preliminary Characterization (NMR, MS) synthesis->characterization mass_balance Mass Balance: - HPLC (impurities) - GC (residual solvents) - Karl Fischer (water) - TGA (non-volatiles) characterization->mass_balance qnmr Quantitative NMR (qNMR) (traceable to primary standard) characterization->qnmr uncertainty Uncertainty Budget Calculation (ISO Guide 35) mass_balance->uncertainty qnmr->uncertainty homogeneity Homogeneity Testing homogeneity->uncertainty stability Stability Studies (short & long term) stability->uncertainty certificate Issuance of Certificate of Analysis uncertainty->certificate

A streamlined workflow for the validation of a new Certified Reference Material.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of a CRM. Below are the proposed experimental protocols for the key analytical techniques used in the certification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of this compound and its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.

  • Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative NMR (qNMR) for Purity Determination

qNMR provides a direct and highly accurate method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Experimental Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation.

    • A 90° pulse angle should be accurately calibrated.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The spectra are phased and baseline-corrected. The purity is calculated from the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights, the number of protons giving rise to each signal, and the certified purity of the internal standard.

Signaling Pathway of CRM Application in Drug Development

The use of a well-characterized CRM like this compound is fundamental throughout the drug development pipeline, ensuring data integrity from early-stage research to final product quality control.

CRM in Drug Development Role of CRM in the Drug Development Pipeline cluster_discovery Discovery & Preclinical cluster_development CMC & Clinical Trials cluster_commercial Commercialization discovery Compound Screening & Metabolism Studies formulation Formulation Development discovery->formulation stability Stability Testing formulation->stability clinical Clinical Trial Material Analysis stability->clinical qc Quality Control of Finished Product clinical->qc crm Certified Reference Material (this compound) crm->discovery crm->formulation crm->stability crm->clinical crm->qc

The central role of a CRM in ensuring data accuracy throughout drug development.

Conclusion

The validation of this compound as a Certified Reference Material offers a valuable tool for the scientific community, particularly for researchers working with phloroglucinol derivatives. Its certification through a combination of mass balance and qNMR methods would provide a high degree of confidence in its purity and establish clear metrological traceability. While established CRMs like Phloroglucinol serve general analytical purposes, a certified standard for this compound would be specifically beneficial for applications requiring a structurally more complex and relevant standard. Compared to reference standards like Hyperforin DCHA, a fully characterized CRM of this compound would provide a lower uncertainty value and a more robust basis for quantitative analysis.

References

Pioneering Paths in Antibacterial Research: A Comparative Guide to the Synergistic Potential of Acylphloroglucinols with Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel strategies to combat antibiotic resistance is a paramount challenge. One promising avenue is the exploration of synergistic relationships between natural compounds and existing antibiotics. This guide focuses on the potential of 2-Methyl-4-isobutyrylphloroglucinol and its analogs, a class of acylphloroglucinols, to enhance the efficacy of conventional antibiotics. While direct studies on the synergistic effects of this compound are not yet available in published literature, research on structurally similar phloroglucinol (B13840) derivatives has revealed significant synergistic potential, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

This guide provides a comparative overview of the documented synergistic activities of related phloroglucinol compounds, a detailed experimental protocol for assessing such interactions, and the necessary visualizations to support future research in this domain.

Comparative Synergistic Effects of Phloroglucinol Derivatives

While awaiting specific data on this compound, the following table summarizes the observed synergistic effects of other phloroglucinol derivatives with common antibiotics. This data serves as a foundational reference for hypothesizing the potential interactions of the target compound. The Fractional Inhibitory Concentration (FIC) index is a standard measure of synergy, where an index of ≤ 0.5 typically indicates a synergistic relationship.

Phloroglucinol DerivativeAntibioticBacterial Strain(s)FIC IndexFold Reduction in MICReference
Trialdehyde phloroglucinol (TPG)PenicillinMRSASynergisticNot specified[1][2]
Trialdehyde phloroglucinol (TPG)BacitracinMRSASynergisticNot specified[1][2]
2-nitrophloroglucinol (NPG)PenicillinMRSASynergisticNot specified[1][2]
2-nitrophloroglucinol (NPG)BacitracinMRSASynergisticNot specified[1][2]
PhlorodipropanophenoneDoxycyclineMRSASynergisticNot specified[3]

Note: "MIC" refers to the Minimum Inhibitory Concentration.

Experimental Protocols: The Checkerboard Assay

The checkerboard assay is the gold-standard method for determining the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[3][4] The following is a detailed protocol that can be adapted to test the synergistic potential of this compound.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a common antibiotic against a specific bacterial strain.

Materials:

  • This compound (Compound A)

  • Selected antibiotic (Compound B)

  • 96-well microtiter plates

  • Bacterial culture (e.g., MRSA)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Plate Setup:

    • In a 96-well plate, serially dilute Compound A along the rows and Compound B along the columns. This creates a matrix of varying concentrations of both compounds.

    • Include control wells with only Compound A, only Compound B, and a growth control (no compounds).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plates at 37°C for 16-24 hours.

  • Data Collection:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density.

  • Calculation of FIC Index:

    • The FIC index is calculated using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where:

      • FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Visualizing the Experimental Workflow

To facilitate a clear understanding of the experimental process, the following diagram illustrates the workflow of the checkerboard assay.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis cluster_results Interpretation prep_A Prepare Stock of Compound A serial_A Serial Dilution of Compound A (Rows) prep_A->serial_A prep_B Prepare Stock of Antibiotic B serial_B Serial Dilution of Antibiotic B (Columns) prep_B->serial_B prep_bac Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate prep_bac->inoculate serial_A->inoculate serial_B->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Synergy? Additive? Antagonism? calc_fic->interpretation

Workflow for the checkerboard assay to determine antibiotic synergy.

Potential Mechanisms of Synergy

While the precise mechanisms for phloroglucinol-antibiotic synergy are still under investigation, several hypotheses can be proposed based on the known activities of similar natural products. These include:

  • Membrane Permeabilization: The phloroglucinol compound may disrupt the bacterial cell membrane, thereby facilitating the entry of the antibiotic into the cell.

  • Inhibition of Resistance Mechanisms: The compound could inhibit efflux pumps that are responsible for expelling antibiotics from the bacterial cell.

  • Interference with Biofilm Formation: Some natural compounds have been shown to inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.

The following diagram illustrates a hypothetical signaling pathway for synergistic action.

Synergy_Mechanism cluster_compounds Synergistic Agents cluster_bacterium Bacterial Cell compound_A Phloroglucinol Derivative cell_wall Cell Wall/ Membrane compound_A->cell_wall Disrupts efflux_pump Efflux Pump compound_A->efflux_pump Inhibits antibiotic Antibiotic antibiotic->efflux_pump Efflux target Antibiotic Target (e.g., Ribosome, DNA) antibiotic->target Binds to cell_wall->antibiotic Increased Permeability cell_death cell_death target->cell_death Bacterial Cell Death

Hypothetical mechanisms of phloroglucinol-antibiotic synergy.

References

Comparative Docking Analysis of Phloroglucinol Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phloroglucinol (B13840) Derivatives and COX-2 Inhibition

Phloroglucinol (1,3,5-trihydroxybenzene) is a naturally occurring phenolic compound found in various plants and brown algae. Its derivatives, particularly those found in marine brown algae known as phlorotannins, have demonstrated a wide array of biological activities, including antioxidant, and anti-inflammatory properties. The anti-inflammatory effects are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

The COX-2 enzyme is an inducible enzyme that is overexpressed during inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutive COX-1 enzyme. Molecular docking is a computational technique used to predict the binding affinity and interaction of a ligand (in this case, a phloroglucinol derivative) with the active site of a target protein like COX-2.

Comparative Analysis of Docking Performance

The following table summarizes the available data from molecular docking studies of phloroglucinol and its derivatives with the COX-2 enzyme. It is important to note that the data is compiled from different studies that may have used varied methodologies (e.g., different software, COX-2 crystal structures), which can influence the results. For comparison, data for a standard NSAID, Celecoxib, is also included where available.

Compound/DerivativeCOX-2 PDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Phloroglucinol 6coxNot ReportedSER143, LEU224, GLY225, THR237, GLY235[2]
Phlorofucofuroeckol A Not SpecifiedIn vitro inhibition of COX-2 expression demonstratedNot Applicable (In vitro study)[3]
Dieckol Not SpecifiedIn vitro inhibition of COX-2 and iNOS expression demonstratedNot Applicable (In vitro study)[1]
6,6'-Bieckol Not SpecifiedIn vitro inhibition of COX-2 and iNOS expression demonstratedNot Applicable (In vitro study)[1]
Celecoxib (Reference) 1CX2-9.924 (Docking Score)Not Specified[4]

Note: The absence of direct comparative docking scores for a series of phloroglucinol derivatives in a single study necessitates a cautious interpretation of the available data. The provided information highlights the potential of these compounds, which warrants further dedicated comparative in silico and in vitro studies.

Experimental Protocols

The methodologies for molecular docking studies of COX-2 inhibitors, as synthesized from various research articles, generally follow the workflow outlined below.

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structure of the human COX-2 enzyme is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs for COX-2 in docking studies include 1CX2, 5F19, and 6COX. The protein structure is then prepared by removing water molecules and any co-crystallized ligands or heteroatoms. Hydrogen atoms are added to the protein structure, and the structure is energy minimized using a force field such as OPLS (Optimized Potentials for Liquid Simulations).

  • Ligand Preparation: The 2D structures of the phloroglucinol derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energy minimized, and appropriate ionization states are assigned for physiological pH.

Molecular Docking Simulation
  • Grid Generation: A binding site on the COX-2 enzyme is defined. This is typically centered on the active site where the native ligand or a known inhibitor binds. A grid box is generated around this active site to define the space for the docking calculations.

  • Docking Algorithm: A docking program is used to place the ligand in the defined binding site of the protein in various conformations and orientations. The program then scores these poses based on a scoring function that estimates the binding affinity. Commonly used software for this purpose includes:

    • AutoDock Vina: A widely used open-source docking program.

    • Glide (Schrödinger): A commercial software known for its accuracy.

    • Molegro Virtual Docker: A commercial tool for docking and molecular visualization.[2]

  • Analysis of Docking Results: The results are analyzed to identify the best-docked pose for each ligand, which is typically the one with the lowest binding energy or the highest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the binding mode.

Visualizations

COX-2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by COX-2 inhibitors.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid (AA) PLA2->AA releases Membrane Membrane Phospholipids Membrane->PLA2 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Phloroglucinol Derivatives & NSAIDs Inhibitors->COX2 inhibit Docking_Workflow PDB 1. Protein Structure Retrieval (from Protein Data Bank) ProteinPrep 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->ProteinPrep LigandPrep 2. Ligand Structure Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking Simulation LigandPrep->Docking Grid 4. Binding Site & Grid Generation ProteinPrep->Grid Grid->Docking Analysis 6. Analysis of Results (Binding Energy, Interactions) Docking->Analysis Conclusion 7. Identification of Potential Inhibitors Analysis->Conclusion

References

A Comparative Analysis of 2-Methyl-4-isobutyrylphloroglucinol and Other Natural Compounds in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing quest for novel anti-inflammatory agents, researchers are increasingly turning their attention to natural compounds. A comprehensive comparative guide released today offers an in-depth analysis of the anti-inflammatory efficacy of 2-Methyl-4-isobutyrylphloroglucinol alongside well-established natural compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their mechanisms of action, supported by experimental data and detailed protocols.

While extensive research has illuminated the anti-inflammatory pathways modulated by curcumin, resveratrol, quercetin, and EGCG, data on the specific derivative this compound remains limited. However, by examining studies on structurally similar phloroglucinol (B13840) derivatives, we can infer its potential efficacy and mechanisms. This comparison aims to provide a valuable resource for identifying promising candidates for further investigation in the field of anti-inflammatory drug discovery.

Comparative Efficacy of Natural Anti-Inflammatory Compounds

The anti-inflammatory effects of these natural compounds are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The following tables summarize the available quantitative data on the efficacy of these compounds in various in vitro and in vivo models.

Table 1: In Vitro Anti-Inflammatory Activity of Natural Compounds

CompoundAssayCell LineTargetIC50 / InhibitionReference
Diacylphloroglucinol (similar to this compound) iNOS InhibitionRAW 264.7iNOS19.0 µM[1][2]
NF-κB InhibitionSW1353NF-κB34.0 µM[1][2]
Alkylated acylphloroglucinol (similar to this compound) iNOS InhibitionRAW 264.7iNOS19.5 µM[1][2]
NF-κB InhibitionSW1353NF-κB37.5 µM[1][2]
Phloroglucinol Derivative (6a) Nitric Oxide (NO) ProductionBV-2 microgliaiNOSDose-dependent reduction[3]
IL-6, IL-1β, TNF-α expressionBV-2 microgliaPro-inflammatory CytokinesDose-dependent reduction[3]
Curcumin TNF-α, IL-6, IL-1β, NO productionRAW 264.7Pro-inflammatory MediatorsEffective inhibition[4]
Resveratrol TNF-α, IL-6 productionRAW 264.7Pro-inflammatory CytokinesEffective inhibition
Quercetin IL-6, TNF-α, and IL-1β productionTLR4-upregulated cellsPro-inflammatory CytokinesEffective inhibition
Epigallocatechin Gallate (EGCG) Nitric Oxide (NO) ProductionPeritoneal macrophagesiNOSEffective inhibition

Table 2: In Vivo Anti-Inflammatory Activity of Phloroglucinol

CompoundAnimal ModelDosageEffectReference
Phloroglucinol Streptozotocin-induced diabetic mice200 mg/kgSignificantly reduced TNF-α, NF-κB, and IL-6 levels in pancreatic cells.[4][5]

Mechanistic Insights into Anti-Inflammatory Action

The primary mechanism by which these natural compounds exert their anti-inflammatory effects is through the modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB Complex IkB-NF-kB (Inactive) NF-kB NF-kB NF-kB_n NF-kB (Active) NF-kB->NF-kB_n Translocates IkB-NF-kB Complex->NF-kB Releases Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression Induces Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Natural compounds like phloroglucinol derivatives, curcumin, resveratrol, quercetin, and EGCG have been shown to inhibit this pathway at various points, thereby suppressing the inflammatory cascade.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory properties of these compounds.

In Vitro iNOS and NF-κB Inhibition Assay

  • Cell Culture: RAW 264.7 macrophages are used for the iNOS inhibition assay, and SW1353 human chondrosarcoma cells are used for the NF-κB inhibition assay.

  • Induction of Inflammation: Inflammation is induced in RAW 264.7 cells using lipopolysaccharide (LPS) and in SW1353 cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Cells are pre-treated with varying concentrations of the test compounds before the addition of the inflammatory stimulus.

  • Measurement of iNOS Activity: iNOS activity is typically assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Measurement of NF-κB Activity: NF-κB activation is often quantified using a reporter gene assay, where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). The activity of the reporter enzyme is then measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[1][2]

In_Vitro_Assay_Workflow Cell_Seeding Seed Cells (e.g., RAW 264.7) Pre-treatment Pre-treat with Test Compound Cell_Seeding->Pre-treatment Stimulation Induce Inflammation (e.g., with LPS) Pre-treatment->Stimulation Incubation Incubate Stimulation->Incubation Data_Collection Collect Supernatant/Lysates Incubation->Data_Collection Analysis Measure Inflammatory Markers (e.g., NO, Cytokines) Data_Collection->Analysis Results Calculate IC50 Analysis->Results

In Vivo Model of Inflammation

  • Animal Model: A common model for in vivo inflammation studies is the streptozotocin-induced diabetic mouse model, which exhibits a chronic inflammatory state.

  • Treatment: Test compounds are administered to the animals, typically orally or via injection, over a specified period.

  • Sample Collection: At the end of the treatment period, tissues of interest (e.g., pancreas) are collected for analysis.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the activation of transcription factors like NF-κB, are measured in the tissue samples using techniques like ELISA and flow cytometry.

  • Statistical Analysis: The data from the treated groups are compared to the control group to determine the statistical significance of the observed anti-inflammatory effects.[4][5]

Conclusion and Future Directions

The available evidence strongly suggests that natural compounds, including phloroglucinol derivatives, curcumin, resveratrol, quercetin, and EGCG, hold significant promise as anti-inflammatory agents. Their ability to modulate key inflammatory pathways like NF-κB highlights their potential for the development of novel therapeutics.

While the data for this compound is not as extensive as for the other compounds, the promising results from structurally similar molecules warrant further investigation. Future studies should focus on elucidating the precise mechanisms of action of this compound and conducting comprehensive in vivo studies to validate its therapeutic potential. This comparative guide serves as a foundational resource to inform and direct these future research endeavors.

References

Inter-Laboratory Validation of Analytical Methods for 2-Methyl-4-isobutyrylphloroglucinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of hypothetical inter-laboratory validation data for two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of 2-Methyl-4-isobutyrylphloroglucinol. The data presented herein is intended to serve as a representative example for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods for this compound.

Introduction

This compound is a phloroglucinol (B13840) derivative with potential applications in the pharmaceutical industry. Robust and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. An inter-laboratory validation study ensures that a developed analytical method is reproducible and transferable between different laboratories, a critical step for regulatory submissions and collaborative research. This guide compares the performance of a hypothetical reversed-phase HPLC method with UV detection and a capillary GC method with Flame Ionization Detection (FID) for the analysis of this compound.

Data Presentation: Comparative Validation Parameters

The following tables summarize the hypothetical quantitative data from an inter-laboratory validation study involving three laboratories (Lab A, Lab B, and Lab C).

Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%99.8 ± 1.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%0.92%0.78%≤ 2.0%
- Intermediate Precision1.25%1.40%1.18%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReportable
Robustness CompliantCompliantCompliantNo significant impact on results

Table 2: Gas Chromatography (GC) Method Validation Data

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99880.99850.9991≥ 0.998
Accuracy (% Recovery) 98.9 ± 1.8%99.5 ± 2.1%99.1 ± 1.9%97.0 - 103.0%
Precision (RSD%)
- Repeatability1.10%1.25%1.05%≤ 3.0%
- Intermediate Precision1.85%2.10%1.75%≤ 4.0%
Limit of Detection (LOD) 0.10 µg/mL0.12 µg/mL0.11 µg/mLReportable
Limit of Quantitation (LOQ) 0.30 µg/mL0.36 µg/mL0.33 µg/mLReportable
Robustness CompliantCompliantCompliantNo significant impact on results

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards for the calibration curve are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Gas Chromatography (GC) Method
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split injection (e.g., 10:1 split ratio).

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol). Working standards for the calibration curve are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in a suitable solvent and injected into the GC system.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Purpose & Scope Select_Method Select Analytical Method (HPLC/GC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Protocols Prepare Validation Protocols Define_Parameters->Prepare_Protocols Distribute_Samples Distribute Samples to Labs Prepare_Protocols->Distribute_Samples Perform_Analysis Perform Analysis (Lab A, B, C) Distribute_Samples->Perform_Analysis Collect_Data Collect & Tabulate Data Perform_Analysis->Collect_Data Statistical_Analysis Statistical Analysis (RSD, Recovery) Collect_Data->Statistical_Analysis Final_Report Generate Final Validation Report Statistical_Analysis->Final_Report

Caption: Workflow for Inter-Laboratory Analytical Method Validation.

HPLC_vs_GC_Comparison cluster_hplc HPLC Method cluster_gc GC Method HPLC_Linearity Linearity (r²) ≥ 0.999 HPLC_Accuracy Accuracy 98-102% HPLC_Precision Precision (RSD) ≤ 2-3% HPLC_Sensitivity Higher Sensitivity (Lower LOD/LOQ) GC_Linearity Linearity (r²) ≥ 0.998 GC_Accuracy Accuracy 97-103% GC_Precision Precision (RSD) ≤ 3-4% GC_Sensitivity Lower Sensitivity (Higher LOD/LOQ) Analyte This compound Analyte->HPLC_Linearity Analyte->HPLC_Accuracy Analyte->HPLC_Precision Analyte->HPLC_Sensitivity Analyte->GC_Linearity Analyte->GC_Accuracy Analyte->GC_Precision Analyte->GC_Sensitivity

Caption: Comparison of Performance Parameters for HPLC and GC Methods.

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-4-isobutyrylphloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-4-isobutyrylphloroglucinol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar phloroglucinol (B13840) derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to ensure personal safety when handling this compound. The required level of protection depends on the specific laboratory operation being performed.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Safety glasses with side shields or chemical safety goggles.[1]Nitrile gloves.Laboratory coat.Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]
Solution Preparation and Transfers Chemical safety goggles. A face shield may be required for larger volumes.Nitrile gloves.Laboratory coat.Work in a chemical fume hood.
Running Reactions Chemical safety goggles and a face shield, especially for reactions under pressure or with a risk of splashing.Nitrile gloves. Change gloves immediately if contaminated.Flame-resistant laboratory coat.All operations should be conducted in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges is required.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or vapors, a chemical fume hood is mandatory.[2][3] An eyewash station and safety shower must be readily accessible.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[2]

  • Contamination Avoidance : Avoid contact with skin, eyes, and clothing.[1][2] Prevent the formation of dust.[2]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1]

Disposal Plan:

  • Waste Characterization : All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Segregate waste into clearly labeled containers for solids and solutions. Do not mix with incompatible waste streams.

  • Containerization : Use sealed, leak-proof containers for all waste.

  • Disposal : Dispose of chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[2][3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Handling Task start->task weighing Weighing or Solid Handling task->weighing solution Solution Prep or Transfer task->solution reaction Running a Reaction task->reaction spill Spill or Emergency task->spill ppe_weighing Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_solution Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_solution ppe_reaction Enhanced PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - FR Lab Coat - Fume Hood reaction->ppe_reaction ppe_spill Full Protection: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.